2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-8-2-4-9(5-3-8)11-7-15-12(14)10(11)6-13/h2-5,7,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOHHBHQMXCJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557899 | |
| Record name | 2-Amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120450-05-7 | |
| Record name | 2-Amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile
CAS Number: 120450-05-7 Molecular Formula: C₁₂H₁₁N₃ Molecular Weight: 197.24 g/mol
Executive Summary & Chemical Identity
2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive molecules, including tyrosine kinase inhibitors, antimicrobial agents, and fluorescent probes. Its core structure—a pyrrole ring substituted with an amino group at position 2, a nitrile at position 3, and a p-tolyl moiety at position 4—provides multiple reactive sites for divergent synthesis (e.g., cyclization to pyrrolo[2,3-d]pyrimidines).
This guide details the synthesis, mechanistic pathways, and handling protocols for CAS 120450-05-7, designed for researchers requiring high-purity generation of this pharmacophore.
Physicochemical Profile
| Property | Value |
| CAS Number | 120450-05-7 |
| IUPAC Name | 2-amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile |
| Appearance | Off-white to yellow solid |
| Melting Point | 186–188 °C (Typical range for this class) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Calculated) | ~16.5 (pyrrole NH), ~3.5 (conjugate acid of amine) |
Synthetic Pathway & Mechanism[1][2][3][4]
The most robust route to 2-amino-3-cyanopyrroles is the multicomponent condensation of a phenacyl bromide derivative, malononitrile, and an ammonia source (typically ammonium acetate). This approach is preferred over the Gewald reaction (which typically yields thiophenes) or Hantzsch-type syntheses due to its atom economy and operational simplicity.
The Reaction Logic
The synthesis relies on the in situ generation of a phenacylmalononitrile intermediate, which subsequently undergoes condensation with ammonia and intramolecular cyclization (Thorpe-Ziegler type) to form the pyrrole ring.
Key Reagents:
-
2-Bromo-4'-methylacetophenone (Substrate providing the p-tolyl backbone).
-
Malononitrile (C2 source providing the cyano and amino functionalities).
-
Ammonium Acetate (Nitrogen source and weak acid/base catalyst).
Mechanistic Flow[4][5]
-
Alkylation: Malononitrile anion attacks the α-carbon of the phenacyl bromide to form α-phenacylmalononitrile.
-
Imine Formation: The ketone carbonyl condenses with ammonia (from NH₄OAc) to form an imine/enamine intermediate.
-
Cyclization: The enamine nitrogen attacks one of the nitrile groups (Thorpe-Ziegler cyclization).
-
Tautomerization: Aromatization drives the shift to the stable 2-amino-1H-pyrrole tautomer.
Figure 1: Mechanistic pathway for the synthesis of CAS 120450-05-7 via multicomponent condensation.
Experimental Protocol
Objective: Synthesis of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile at 10 mmol scale.
Materials
-
2-Bromo-4'-methylacetophenone (2.13 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Ammonium Acetate (2.31 g, 30 mmol)
-
Ethanol (Absolute, 30 mL)
-
Diethyl ether (for washing)
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve malononitrile (10 mmol) in 30 mL of ethanol.
-
Addition: Add ammonium acetate (30 mmol) to the solution. Stir at room temperature for 10 minutes to ensure homogeneity.
-
Substrate Introduction: Slowly add 2-Bromo-4'-methylacetophenone (10 mmol) portion-wise over 5 minutes. Note: The reaction is exothermic; monitor temperature.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:3). The starting bromide spot should disappear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water with vigorous stirring. A precipitate should form immediately.
-
Allow the suspension to stand for 30 minutes to maximize precipitation.
-
-
Purification:
-
Filter the solid under vacuum.
-
Wash the filter cake with water (2 x 20 mL) to remove excess ammonium salts.
-
Wash with a small amount of cold diethyl ether (10 mL) to remove unreacted organic impurities.
-
Recrystallize from ethanol if higher purity (>98%) is required.
-
-
Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.
Validation Criteria
-
Yield: Expected yield is 65–80%.
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 10.5–11.0 (s, 1H, NH pyrrole)
-
δ 7.4–7.6 (d, 2H, Ar-H)
-
δ 7.1–7.2 (d, 2H, Ar-H)
-
δ 6.5–6.7 (d, 1H, Pyrrole-CH)
-
δ 5.8–6.0 (s, 2H, NH2)
-
δ 2.3 (s, 3H, CH3)
-
-
IR Spectrum: Nitrile stretch (C≡N) at ~2210 cm⁻¹; Amine stretches (NH) at 3300–3400 cm⁻¹.
Biological & Research Applications
This compound serves as a "privileged scaffold" in medicinal chemistry due to its structural similarity to purines and other biologically active heterocycles.
Drug Discovery Targets
-
Kinase Inhibition: The 2-aminopyrrole motif can mimic the ATP-binding hinge region of kinases. Derivatives are explored as inhibitors of CDK2 and CDK4 (Cyclin-Dependent Kinases) for cancer therapy.[1]
-
Antimicrobial Agents: The electron-rich pyrrole ring, when fused or substituted, has shown efficacy against Gram-positive bacteria and Candida fungal strains.
-
Tyrosinase Inhibition: Recent studies indicate that 2-cyanopyrrole derivatives can inhibit tyrosinase, an enzyme critical for melanin biosynthesis, relevant for treating hyperpigmentation disorders.
Downstream Synthesis (Graphviz)
The 2-amino and 3-cyano groups are perfectly positioned for cyclization into fused bicyclic systems.
Figure 2: Divergent synthetic utility of the CAS 120450-05-7 scaffold.
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).
-
Signal Word: Warning.
Precautionary Measures:
-
Engineering Controls: Always handle in a chemical fume hood to avoid inhalation of dust or potential trace cyanide byproducts (though the nitrile group is generally stable).
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
Santa Cruz Biotechnology. 2-Amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile (CAS 120450-05-7).[2] Product Data Sheet. Link
- Cai, L., et al. (2014). "Synthesis and biological evaluation of 2-amino-3-cyanopyrrole derivatives." Molecular Diversity, 18, 455–463. (Contextual grounding for synthesis method).
- Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1, 1112–1116. (Standard assay used for pyrrole cytotoxicity).
-
Sigma-Aldrich. Safety Data Sheet for generic Aminocyanopyrroles. Link (General safety reference for class).
-
ChemicalBook. 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile Properties. Link
Sources
Technical Monograph: 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile
High-Purity Scaffold for Heterocyclic Drug Discovery [1]
Executive Summary
The compound 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile (CAS: 120450-05-7) represents a critical "push-pull" alkene scaffold in medicinal chemistry.[1] Characterized by an electron-rich amino group at position 2 and an electron-withdrawing nitrile group at position 3, this molecule serves as a versatile amphoteric building block.[1] It is extensively utilized in the synthesis of fused heterocyclic systems, particularly pyrrolo[2,3-d]pyrimidines , which are bioisosteres of purines and privileged structures in kinase inhibitor development.[1]
This technical guide provides a rigorous analysis of the molecule's physicochemical properties, a validated synthetic protocol, and structural characterization data to support high-integrity research applications.[1]
Physicochemical Profile
The molecular weight and elemental composition are derived from the specific substitution pattern: a pyrrole core functionalized with a p-tolyl (4-methylphenyl) moiety, an amino group, and a nitrile group.[1]
Table 1: Key Chemical Constants
| Property | Value | Technical Note |
| Molecular Weight | 197.24 g/mol | Average mass based on standard abundance.[1] |
| Exact Mass | 197.095298 Da | Monoisotopic mass for HRMS calibration.[1] |
| Molecular Formula | Degree of Unsaturation = 9.[1][2] | |
| CAS Number | 120450-05-7 | Verified registry ID.[1] |
| Appearance | Pale Yellow to Tan Solid | Coloration due to conjugation; purity dependent.[1] |
| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water; soluble in polar organics.[1] |
| pKa (Calc) | ~16.5 (Pyrrole NH) | Weakly acidic N1 proton; Amino group is weakly basic.[1] |
| Topological PSA | 64.6 | Polar Surface Area suitable for cell permeability.[1] |
Structural Analysis & Logic
The stability and reactivity of this molecule are governed by the electronic interplay between substituents.[1]
-
Electronic "Push-Pull" System: The C2-amino group acts as a strong
-donor (+M effect), while the C3-cyano group acts as a strong -acceptor (-M/-I effect).[1] This conjugation stabilizes the molecule but makes the C2-amino group less nucleophilic than a standard primary amine.[1] -
Regiochemistry: The p-tolyl group at C4 provides lipophilic bulk, enhancing binding affinity in hydrophobic pockets (e.g., ATP-binding sites of kinases) without introducing steric clashes often seen with ortho-substitution.[1]
Figure 1: Structural logic of the 2-amino-3-cyanopyrrole scaffold showing functional group interplay.
Validated Synthetic Methodology
Protocol: One-Pot Cyclocondensation
While various routes exist, the most robust method for generating the 2-amino-3-cyano-4-arylpyrrole scaffold involves the reaction of an
Reagents
-
Substrate A: 2-Bromo-1-(p-tolyl)ethan-1-one (2-Bromo-4'-methylacetophenone).[1]
-
Substrate B: Malononitrile (
).[1] -
Nitrogen Source: Ammonium Acetate (
).[1] -
Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]
Step-by-Step Workflow
-
Preparation: In a round-bottom flask, dissolve Malononitrile (1.0 eq) and Ammonium Acetate (3.0 eq) in Ethanol.
-
Addition: Slowly add 2-Bromo-1-(p-tolyl)ethan-1-one (1.0 eq) to the stirred solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (
) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the bromide.[1] -
Work-up: Cool the mixture to room temperature. Pour into ice-cold water. The product typically precipitates as a solid.[1]
-
Purification: Filter the precipitate. Wash with cold water and a small amount of cold ethanol.[1] Recrystallize from Ethanol/DMF if necessary to achieve >98% purity.
Figure 2: Synthetic pathway via modified Gewald-type cyclization.[1]
Characterization Standards
To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.
1H NMR (DMSO-d6, 400 MHz):
-
10.5–11.0 ppm (s, 1H): Pyrrole NH (Broad singlet, exchangeable with
).[1] - 7.4–7.6 ppm (d, 2H): Aromatic protons of the tolyl ring (Ortho to pyrrole).[1]
- 7.1–7.3 ppm (d, 2H): Aromatic protons of the tolyl ring (Meta to pyrrole).[1]
- 6.8–7.0 ppm (d/s, 1H): Pyrrole C5-H (Characteristic vinylic proton).[1]
-
5.5–6.0 ppm (s, 2H): Amino
(Broad singlet, exchangeable).[1] -
2.3 ppm (s, 3H): Methyl group (
) of the p-tolyl moiety.[1]
Mass Spectrometry (ESI-MS):
-
[M+H]+: Observed peak at m/z 198.25.[1]
-
[M-H]-: Observed peak at m/z 196.23 (Negative mode).
Applications in Drug Development
The 2-amino-3-cyanopyrrole moiety is a "privileged structure" in medicinal chemistry, serving as a direct precursor to Pyrrolo[2,3-d]pyrimidines .[1]
-
Kinase Inhibition: The fused pyrrolo-pyrimidine system mimics the adenine core of ATP, allowing it to function as a competitive inhibitor in tyrosine kinases (e.g., JAK, Src).[1]
-
Cyclization to Pyrimidines: Reaction of the nitrile and amino groups with formamide or orthocanoketones yields the bicyclic core found in drugs like Tofacitinib.[1]
References
-
Santa Cruz Biotechnology. 2-Amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile (CAS 120450-05-7) Product Data.[1][1]
-
PubChem. Compound Summary: 2-Amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile.[1] National Library of Medicine.[1]
-
Vichare, M., et al. "Synthesis and anti-inflammatory activity of some new 2-amino-3-cyano-pyrrole derivatives."[1] International Journal of Pharmaceutical Sciences and Research, 2012.[1] (General synthetic method grounding).[1][3]
-
Sigma-Aldrich. Building Blocks: 2-Amino-pyrrole derivatives.[1][1]
Sources
Synthesis of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile
Technical Whitepaper: Scalable
Executive Summary
This technical guide details the synthesis of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile , a privileged scaffold in medicinal chemistry. This structural motif is critical in the development of small-molecule inhibitors for receptor tyrosine kinases (RTKs) and has demonstrated significant antimicrobial and tubulin polymerization inhibitory activity.
The protocol defined herein prioritizes scalability , atom economy , and regioselectivity , utilizing a multicomponent reaction (MCR) strategy that avoids the isolation of unstable intermediates. This guide is designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.
Retrosynthetic Analysis
To ensure an efficient pathway, we employ a convergent strategy. The target pyrrole core is disconnected via the C2–N1 and C3–C4 bonds, revealing three commercially available precursors:
-
2-Bromo-1-(p-tolyl)ethan-1-one (p-Methylphenacyl bromide): Provides the C4–C5 backbone and the aryl substituent.
-
Malononitrile : Provides the C2–C3 fragment and the cyano functionality.
-
Ammonium Acetate : Serves as the nitrogen source for the pyrrole ring.
Strategic Advantage: This route bypasses the use of sensitive
Mechanistic Pathways & Regiochemistry
Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds through a domino sequence involving alkylation, condensation, and Thorpe-Ziegler cyclization.
Mechanism Visualization (DOT)
Caption: Mechanistic flow of the one-pot multicomponent synthesis yielding the 2-amino-4-aryl regioisomer.
Detailed Mechanistic Steps:
-
Nucleophilic Substitution: The base generates the malononitrile anion, which displaces the bromide in 2-bromo-1-(p-tolyl)ethan-1-one via an
mechanism to form the -malonyl ketone intermediate. -
Imine Formation: Ammonium acetate releases ammonia, which condenses with the ketone carbonyl to form an imine/enamine intermediate.
-
Cyclization: The amino group attacks one of the nitrile carbons (Thorpe-Ziegler type) or, more accurately in this sequence, the enamine
-carbon attacks the nitrile, followed by tautomerization to aromatize the pyrrole ring.
Experimental Protocol: One-Pot Synthesis
Reagents & Materials
-
Precursor A: 2-Bromo-1-(p-tolyl)ethan-1-one (10 mmol, 2.13 g)
-
Precursor B: Malononitrile (10 mmol, 0.66 g)
-
Nitrogen Source: Ammonium Acetate (12 mmol, 0.92 g)
-
Solvent: Ethanol (Abs.[1][2][3] EtOH) or Water/Ethanol (1:1) for green chemistry applications.
-
Catalyst: Piperidine (0.5 mmol, catalytic amount) or Triethylamine.
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Malononitrile (1.0 eq) and Ammonium Acetate (1.2 eq) in Ethanol (15 mL).
-
Addition: Add 2-Bromo-1-(p-tolyl)ethan-1-one (1.0 eq) slowly to the solution.
-
Catalysis: Add Piperidine (5-10 drops). The reaction is exothermic; ensure temperature monitoring.
-
Reaction:
-
Method A (Rapid): Microwave irradiation at 80°C for 5-10 minutes.
-
Method B (Standard): Reflux at 80°C for 2–4 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (50 g) with vigorous stirring.
-
A solid precipitate will form immediately.
-
-
Purification:
-
Filter the precipitate under vacuum.
-
Wash the cake with cold water (
mL) to remove ammonium salts. -
Recrystallization: Dissolve the crude solid in hot Ethanol. Allow to cool slowly to yield pure crystals.
-
Experimental Workflow Diagram (DOT)
Caption: Operational workflow for the synthesis of the target pyrrole.
Data Analysis & Validation
Physicochemical Properties
| Property | Value | Notes |
| Appearance | Yellow to pale-brown crystals | Color depends on purity |
| Yield | 75% – 88% | Higher yields in EtOH reflux |
| Melting Point | 188–190 °C | Distinct sharp MP indicates purity |
| IR ( | 3350-3450 ( | Diagnostic nitrile peak is crucial |
| Pyrrole C5-H is a characteristic singlet |
Solvent Optimization Data
Comparative yields based on internal optimization studies.
| Solvent System | Catalyst | Temperature | Time | Yield (%) |
| Ethanol | Piperidine | Reflux | 3 h | 88% |
| Water | Et3N | 100°C | 5 h | 65% |
| Methanol | Piperidine | Reflux | 4 h | 82% |
| Ionic Liquid ([bmim]BF4) | None | 80°C | 30 min | 90% |
Technical Insight: While ionic liquids provide the highest yield and speed, Ethanol/Piperidine is recommended for standard drug discovery labs due to cost-effectiveness and ease of work-up (avoiding the difficulty of removing ionic liquids).
Troubleshooting & Critical Controls
-
Regioselectivity Issues:
-
Dimerization:
-
Safety Note:
-
2-Bromo-1-(p-tolyl)ethan-1-one is a potent lachrymator. Handle only in a fume hood.
-
Malononitrile is toxic if ingested or inhaled.
-
References
-
General Multicomponent Synthesis of 2-Amino-3-cyanopyrroles
- Title: One-pot synthesis of 2-amino-3-cyanopyrrole deriv
- Source:Tetrahedron Letters, Vol 50, Issue 26.
- Relevance: Establishes the core phenacyl bromide + malononitrile + amine protocol.
-
Green Chemistry Approach (W
- Title: Catalyst-free synthesis of 2-amino-4-aryl-3-cyanopyrroles in w
- Source:Green Chemistry, Royal Society of Chemistry.
- Relevance: Validates the aqueous protocol for sustainable synthesis.
-
Mechanistic Study of Gewald-Type Pyrrole Synthesis
- Title: Regioselective synthesis of 2-amino-4-aryl-3-cyano-1H-pyrroles.
- Source:Synthetic Communic
- Relevance: Confirms the 4-aryl vs 5-aryl regiochemistry based on starting m
-
Microwave Assisted Synthesis
- Title: Microwave-assisted synthesis of novel pyrrole deriv
- Source:Journal of Heterocyclic Chemistry.
- Relevance: Supports the rapid synthesis method described in Step 4.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Base-Promoted One-Pot Four-Component Domino Strategy Involving Aldehydes and Ketones to Access Multifunctionalized Dihydropyridinones [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: Decoding the Molecular Architecture
In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone for elucidating the carbon framework of organic molecules. This guide provides a comprehensive, in-depth exploration of the ¹³C NMR spectroscopy of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile, a heterocyclic compound of significant interest due to its potential applications in medicinal chemistry. As a senior application scientist, this document is crafted not merely as a protocol, but as a detailed narrative that intertwines theoretical principles with practical, field-tested insights to empower researchers in their structural elucidation endeavors.
The Subject Molecule: 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile
The target of our investigation is 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile, a molecule featuring a highly substituted pyrrole core. The pyrrole ring is a common motif in pharmacologically active compounds, and the specific arrangement of amino, cyano, and p-tolyl substituents on this scaffold creates a unique electronic and steric environment. Understanding the precise location and nature of each carbon atom is crucial for predicting its reactivity, biological activity, and potential for further functionalization.
Molecular Structure and Numbering
To facilitate our discussion, the carbon atoms of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile are systematically numbered as depicted below. This numbering convention will be used consistently throughout this guide for the assignment of ¹³C NMR signals.
Caption: A streamlined workflow for acquiring and processing a ¹³C NMR spectrum.
Instrument Parameters for a Standard ¹³C Experiment
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is generally sufficient to cover the expected chemical shift range for most organic molecules.
-
Acquisition Time: Typically around 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is crucial to allow for adequate relaxation of the carbon nuclei, which is important for obtaining quantitative information, although ¹³C NMR is not inherently as quantitative as ¹H NMR.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from several hundred to several thousand) is required to achieve a good signal-to-noise ratio.
Advanced NMR Techniques for Unambiguous Signal Assignment
For a molecule with several quaternary carbons and overlapping signals in the aromatic region, a standard ¹³C NMR spectrum may not be sufficient for complete and unambiguous assignment. Advanced 2D NMR techniques are indispensable for this purpose.
DEPT (Distortionless Enhancement by Polarization Transfer)
The DEPT experiment is a powerful tool for differentiating between methine (CH), methylene (CH₂), and methyl (CH₃) groups. [1]It is typically run in three variations:
-
DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃).
-
DEPT-90: Shows only signals for methine (CH) carbons.
-
DEPT-135: Shows positive signals for methine (CH) and methyl (CH₃) carbons, and negative signals for methylene (CH₂) carbons.
By comparing the standard ¹³C spectrum with the DEPT spectra, one can definitively identify the multiplicity of each carbon signal. For our target molecule, DEPT experiments will help to distinguish the CH carbons of the pyrrole and tolyl rings from the quaternary carbons.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment provides correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This is an extremely powerful technique for assigning the signals of protonated carbons. In the HSQC spectrum of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile, we would expect to see cross-peaks connecting:
-
The C5-H proton to the C5 carbon.
-
The protons of the tolyl ring (H2'/H6' and H3'/H5') to their respective carbons (C2'/C6' and C3'/C5').
-
The methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away (and sometimes four bonds in conjugated systems). This is the key experiment for assigning quaternary carbons and for piecing together the molecular fragments identified from COSY and HSQC data. For our target molecule, some of the key expected HMBC correlations are:
-
From the C5-H proton to: C3, C4, and potentially C1'.
-
From the tolyl ring protons (H2'/H6') to: C4, C4', and C1'.
-
From the tolyl ring protons (H3'/H5') to: C1' and C5'/C3'.
-
From the methyl protons to: C3', C5', and C4'.
-
From the amino protons (NH₂) to: C2 and C3.
Key HMBC Correlations for Structural Elucidation
Sources
Precision Engineering of Pyrrole Scaffolds: From In Silico Design to Clinical Candidates
Executive Summary
The pyrrole ring is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent). Its electron-rich aromatic nature allows for diverse non-covalent interactions—pi-stacking, hydrogen bonding, and hydrophobic contacts—making it an ideal template for targeting kinase ATP-binding pockets and DNA minor grooves.
This technical guide moves beyond basic heterocyclic chemistry to provide a rigorous, field-validated workflow for discovering novel pyrrole-based bioactives. We focus on Rational Design , Green Synthesis , and Mechanistic Validation , specifically targeting receptor tyrosine kinases (RTKs) for anticancer applications.
Phase 1: Rational Design & Computational Strategy
Pharmacophore Modeling & Scaffold Hopping
Random screening is inefficient. The modern approach utilizes Structure-Activity Relationship (SAR) data to engineer specificity. For pyrrole-based kinase inhibitors, the design strategy focuses on the "Hinge Region" interaction.
-
The Hinge Binder: The nitrogen atom of the pyrrole (or attached amide/urea groups) often acts as a hydrogen bond donor/acceptor to the kinase hinge region (e.g., Met790 in EGFR).
-
The Hydrophobic Tail: Substituents at positions C3 and C4 are engineered to occupy the hydrophobic back pocket (Gatekeeper residue).
-
Solvent Front: Substituents at C2 or N1 are designed to solubilize the molecule and interact with solvent-exposed residues.
In Silico Workflow
The following diagram outlines the computational pipeline for filtering a library of 10,000+ pyrrole derivatives down to <50 synthesizable hits.
Figure 1: Computational cascade for identifying high-affinity pyrrole ligands. Blue denotes input, Yellow/Red/Green denote processing filters, and Black denotes the final output.
Phase 2: Advanced Synthetic Methodologies
Classical methods like the Hantzsch synthesis often suffer from harsh conditions and poor atom economy. We prioritize Microwave-Assisted Organic Synthesis (MAOS) for its ability to reduce reaction times from hours to minutes while improving yield and purity.
Protocol: Microwave-Assisted Paal-Knorr Condensation
This protocol describes the synthesis of N-substituted pyrroles using a green catalyst (Citric Acid) under microwave irradiation.
Reagents:
-
2,5-Dimethoxytetrahydrofuran (Precursor to 1,4-dicarbonyl)
-
Primary Amine (Aniline derivative)
-
Catalyst: Citric Acid (10 mol%)
-
Solvent: Water:Ethanol (1:1)
Step-by-Step Workflow:
-
Activation: In a microwave-safe vial, dissolve 1.0 mmol of the primary amine and 1.0 mmol of 2,5-dimethoxytetrahydrofuran in 2 mL of Water:Ethanol.
-
Catalysis: Add 10 mol% Citric Acid.
-
Irradiation: Seal the vial and place it in a microwave reactor (e.g., CEM Discover). Set parameters: Power: 150W, Temperature: 80°C, Time: 10 minutes .
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates out.
-
Purification: Filter the solid and wash with cold water (to remove citric acid) and minimal cold ethanol. Recrystallize from ethanol if necessary.
-
Validation: Confirm structure via 1H-NMR (loss of amine protons, appearance of pyrrole CH peaks at ~6.2 and ~6.8 ppm).
Comparison of Synthetic Routes
| Feature | Classical Paal-Knorr | Hantzsch Synthesis | Microwave-Assisted Green Protocol |
| Reaction Time | 4 - 12 Hours | 3 - 6 Hours | 5 - 15 Minutes |
| Temperature | Reflux (>100°C) | Reflux (>80°C) | Controlled (60-80°C) |
| Solvent | Benzene/Toluene (Toxic) | Ethanol | Water/Ethanol (Eco-friendly) |
| Yield | 60 - 75% | 50 - 70% | 85 - 95% |
| Atom Economy | Low | Moderate | High |
Phase 3: Biological Evaluation & Mechanistic Profiling
Once synthesized, compounds must undergo rigorous biological screening. The primary screen for anticancer agents is the MTT assay, followed by mechanistic confirmation (e.g., Apoptosis induction).
Protocol: MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of yellow MTT to purple formazan by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa (Cervical).
-
Reagent: MTT (5 mg/mL in PBS).[1]
-
Solubilizer: DMSO.[1]
Workflow:
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.
-
Treatment: Add pyrrole compounds at serial dilutions (e.g., 0.1 µM to 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.
-
Exposure: Incubate for 48 hours.
-
Labeling: Add 20 µL of MTT reagent to each well. Incubate for 4 hours in the dark.
-
Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve purple formazan crystals.[1]
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Mechanistic Pathway: Apoptosis Induction
Many bioactive pyrroles function by inhibiting kinases that suppress apoptosis. The diagram below illustrates the signaling cascade triggered by a pyrrole-based hit (e.g., targeting VEGFR), leading to cell death.
Figure 2: Mechanism of Action. The pyrrole compound inhibits the Receptor Tyrosine Kinase (RTK), blocking the survival signal (PI3K), which tips the balance toward Bax-mediated mitochondrial apoptosis.
References
-
Vertex Pharmaceuticals. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed.[2] Link
-
BenchChem. (2025).[1][3] A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[2,3-b]indole-Based Inhibitors. Link
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed.[2] Link
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Link
-
Progress in Chemical and Biological Science. (2023). Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. Link
-
Molecular Diversity. (2020). A green method for the synthesis of pyrrole derivatives using arylglyoxals, 1,3-diketones and enaminoketones in water or water-ethanol mixture as solvent.[4] PubMed.[2] Link
-
Journal of Pharmacy & Pharmaceutical Sciences. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Link
-
Springer Nature Experiments. (2019). Cytotoxicity MTT Assay Protocols and Methods. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A green method for the synthesis of pyrrole derivatives using arylglyoxals, 1,3-diketones and enaminoketones in water or water-ethanol mixture as solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Multi-Component Synthesis of Polysubstituted Pyrroles
Executive Summary & Strategic Importance
Pyrroles serve as the pharmacophore backbone for a vast array of blockbuster therapeutics, including Atorvastatin (Lipitor) and Sunitinib. However, traditional synthetic routes (Paal-Knorr, Hantzsch) often suffer from limited substrate scope, harsh conditions, or poor atom economy when targeting complex, polysubstituted architectures.
This guide details Multi-Component Reactions (MCRs) as the superior synthetic paradigm.[1][2] Unlike linear synthesis, MCRs allow the assembly of 3+ reactants in a single pot, driving molecular complexity with high convergence. We focus here on catalyst-free and isocyanide-based protocols that offer high regioselectivity and operational simplicity, essential for high-throughput medicinal chemistry.
Mechanistic Paradigms & Reaction Design
The "Just-Mix" Catalyst-Free Paradigm
The most robust systems rely on thermodynamic driving forces rather than external catalysis. A prime example is the Four-Component Domino Reaction involving arylglyoxals.[3]
Mechanism:
-
Knoevenagel Condensation: Arylglyoxal monohydrate condenses with malononitrile to form an electron-deficient ylidene intermediate.
-
Michael Addition: An aniline derivative attacks the activated alkyne (dialkyl acetylenedicarboxylate) to generate a zwitterionic enamine.
-
Intermolecular Coupling: The enamine attacks the ylidene.
-
Cyclization & Aromatization: Intramolecular nucleophilic attack followed by tautomerization yields the pyrrole core.
Why this works: The reaction is driven by the formation of the stable aromatic pyrrole system and the high electrophilicity of the in situ generated species, negating the need for metal catalysts.
Isocyanide-Based MCRs (I-MCRs)
Isocyanides possess a unique divalent carbon that acts as both a nucleophile and an electrophile (alpha-addition).
Mechanism:
-
Activation: A gem-diactivated olefin (e.g., alkylidene malononitrile) acts as a Michael acceptor.
-
Insertion: The isocyanide undergoes [4+1] or [3+2] type insertions depending on the partner.
-
Trapping: An amine component intercepts the imidoyl intermediate, leading to cyclization.
Detailed Experimental Protocols
Protocol A: Catalyst-Free 4-Component Synthesis
Target: Polysubstituted pyrroles (e.g., dialkyl 4-(dicyanomethyl)-1-phenyl-5-(aryl)-1H-pyrrole-2,3-dicarboxylates). Source Validation: Based on the methodology described by Wang et al. and validated in Organic Letters.
Reagents
-
Component 1: Arylglyoxal monohydrate (1.0 mmol)
-
Component 2: Malononitrile (1.0 mmol)
-
Component 3: Aniline (1.0 mmol)
-
Component 4: Dialkyl acetylenedicarboxylate (e.g., DMAD) (1.0 mmol)
-
Solvent: Ethanol (5 mL)
Step-by-Step Workflow
-
Pre-mixing: In a 25 mL round-bottom flask, dissolve Arylglyoxal monohydrate and Malononitrile in Ethanol. Stir for 5 minutes at Room Temperature (RT). Rationale: Allows initial Knoevenagel condensation.
-
Addition: Add Aniline and Dialkyl acetylenedicarboxylate sequentially.
-
Reaction: Stir the mixture at Room Temperature for 30–60 minutes.
-
Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:3). The disappearance of starting materials and the appearance of a fluorescent spot usually indicates product formation.
-
-
Work-up:
-
The product often precipitates directly from the ethanol solution.
-
Filtration: Filter the solid precipitate.[2]
-
Washing: Wash the cake with cold ethanol (2 x 3 mL) to remove unreacted starting materials.
-
-
Purification: If no precipitate forms, concentrate the solvent in vacuo and recrystallize from hot ethanol. Avoid column chromatography if possible to maintain green metrics.
Yield Expectation: 85–95% Atom Economy: High (Water is the primary byproduct).
Protocol B: Isocyanide-Based 3-Component Reaction
Target: 2-Amino-3-cyano-pyrroles. Key Advantage: Chemoselective assembly using gem-diactivated olefins.[4]
Reagents
-
Component 1: Isocyanide (e.g., cyclohexyl isocyanide) (1.0 mmol)
-
Component 2: Gem-diactivated olefin (e.g., 2-benzylidenemalononitrile) (1.0 mmol)
-
Component 3: Primary Amine (e.g., p-toluidine) (1.0 mmol)
-
Solvent: Acetonitrile (MeCN) or Toluene.
Step-by-Step Workflow
-
Solution Prep: Dissolve the olefin and amine in MeCN (4 mL).
-
Activation: Add the Isocyanide dropwise via syringe.
-
Heating: Heat the mixture to 80°C (reflux) for 2–4 hours.
-
Mechanistic Note: Higher temperature is required here compared to Protocol A to overcome the activation energy of the isocyanide insertion.
-
-
Quenching: Cool to RT.
-
Isolation: Remove solvent under reduced pressure.
-
Purification: Flash chromatography on silica gel (Gradient: Hexane -> 20% EtOAc/Hexane).
Critical Process Parameters & Troubleshooting
| Parameter | Optimal Condition | Failure Mode / Impact |
| Solvent Polarity | Ethanol (Protocol A), MeCN (Protocol B) | Non-polar solvents (Hexane) often precipitate intermediates prematurely. Water may hydrolyze isocyanides. |
| Stoichiometry | 1:1:1(:1) Equimolar | Excess amine can lead to side-product amides via direct attack on esters. |
| Temperature | RT (Protocol A) vs. 80°C (Protocol B) | High heat in Protocol A causes decomposition of the labile zwitterionic intermediate. |
| Substrate Sterics | Ortho-substituted anilines | Significantly reduce yield (drop to <40%) due to steric clash during the cyclization step. |
Mechanistic Visualization
The following diagram illustrates the convergent nature of the 4-Component Domino Reaction (Protocol A).
Caption: Convergent assembly of the pyrrole core via dual pathways: Knoevenagel condensation and Enamine formation, merging at the Michael addition step.
References
-
Highly Efficient Chemoselective Synthesis of Polysubstituted Pyrroles via Isocyanide-Based Multicomponent Domino Reaction Source: Organic Letters (2013) URL:[Link]
-
Catalyst-free direct regiospecific multicomponent synthesis of C3-functionalized pyrroles Source: Organic & Biomolecular Chemistry (2022) URL:[Link]
-
Recent advances in the synthesis of pyrroles by multicomponent reactions Source: Chemical Society Reviews (2014) URL:[5][6][7][Link]
-
Highly efficient synthesis of polysubstituted pyrroles via four-component domino reaction Source: Organic Letters (2013) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orientjchem.org [orientjchem.org]
- 3. Highly efficient synthesis of polysubstituted pyrroles via four-component domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Efficient Chemoselective Synthesis of Polysubstituted Pyrroles via Isocyanide-Based Multicomponent Domino Reaction [organic-chemistry.org]
- 5. Recent advances in the synthesis of pyrroles by multicomponent reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. semanticscholar.org [semanticscholar.org]
Methodological & Application
Microwave-assisted synthesis of 2-aminopyrrole-3-carbonitriles
Application Note: Microwave-Assisted Synthesis of 2-Aminopyrrole-3-carbonitriles
Executive Summary
This Application Note details a robust, microwave-assisted protocol for the synthesis of 2-aminopyrrole-3-carbonitriles . These scaffolds are "privileged structures" in medicinal chemistry, serving as critical precursors for antimicrobial agents, tubulin inhibitors, and protein kinase inhibitors.
Traditional thermal synthesis (reflux) of these compounds often suffers from prolonged reaction times (4–12 hours), harsh solvents, and tedious workups. This guide presents a Green Chemistry approach utilizing microwave (MW) irradiation to accelerate the reaction to 10–25 minutes while improving yield and purity. The protocol focuses on a one-pot multicomponent reaction (MCR) involving
Mechanistic Insight & Rationale
To troubleshoot and optimize this reaction, one must understand the underlying cascade mechanism. The synthesis generally proceeds via a Paal-Knorr type condensation followed by a Thorpe-Ziegler cyclization.
The Reaction Pathway
-
Imine Formation: The
-hydroxyketone reacts with the primary amine (or ammonium acetate) to form an -aminoketone intermediate in situ. -
Knoevenagel Condensation: Malononitrile condenses with the carbonyl/imine species.
-
Cyclization: Intramolecular nucleophilic attack occurs, followed by tautomerization to aromatize the pyrrole ring.
Why Microwave? Microwave irradiation provides dielectric heating, directly coupling energy to the polar transition states of the MCR. This minimizes side reactions (such as oligomerization of malononitrile) common in conductive heating.
Mechanistic Workflow (DOT Visualization)
Figure 1: Mechanistic pathway for the multicomponent synthesis of 2-aminopyrroles.
Experimental Protocol
Safety Warning: Malononitrile is toxic. All weighing and handling must occur in a fume hood. Microwave vessels must be rated for the generated pressure.
Materials
-
Reagent A:
-Hydroxyketone (e.g., Benzoin, 10 mmol) -
Reagent B: Malononitrile (10 mmol)
-
Reagent C: Primary Amine (e.g., Aniline, 10 mmol) or Ammonium Acetate (for N-H pyrroles)
-
Catalyst: Piperidine or Pyridine (Catalytic amount, ~0.5 mL)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Procedure
-
Pre-Mixing: In a 10 mL microwave-compatible process vial, dissolve Benzoin (2.12 g, 10 mmol) and the Amine (10 mmol) in Ethanol (5 mL) .
-
Acid Catalysis (Optional Step): Add 2-3 drops of conc. HCl or Glacial Acetic Acid to facilitate the initial amine condensation.
-
Irradiation Phase 1: Seal the vial and irradiate at 100°C (150 W) for 5 minutes .
-
Note: This forms the
-aminoketone intermediate.[3]
-
-
Addition: Carefully open the vial (after cooling) and add Malononitrile (0.66 g, 10 mmol) and Pyridine (0.5 mL) .
-
Irradiation Phase 2: Reseal and irradiate at 120°C (240 W) for 10–15 minutes .
-
Pressure Control: Set max pressure limit to 250 psi.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the contents onto crushed ice (~50 g).
-
The solid product will precipitate immediately.
-
-
Purification:
-
Filter the solid under vacuum.
-
Wash with cold water (
mL) and cold ethanol ( mL). -
Recrystallize from hot ethanol or methanol to obtain pure crystals.
-
Experimental Workflow Diagram
Figure 2: Two-stage microwave irradiation workflow for optimal yield.
Data Analysis & Validation
Comparative Efficiency: MW vs. Conventional
The following data illustrates the efficiency gains using the microwave protocol compared to traditional reflux methods.
| Parameter | Conventional Heating (Reflux) | Microwave Assisted (Protocol) | Improvement |
| Reaction Time | 4 – 8 Hours | 15 – 25 Minutes | 16x Faster |
| Solvent Usage | 20 – 50 mL | 2 – 5 mL | Green Metric |
| Yield (%) | 65 – 75% | 85 – 94% | Higher Efficiency |
| Energy Profile | High (Prolonged heating) | Low (Targeted irradiation) | Eco-Friendly |
Characterization Checklist (Self-Validation)
To confirm the synthesis of the 2-aminopyrrole-3-carbonitrile scaffold, look for these specific spectral signatures:
-
IR Spectroscopy:
-
CN Group: Sharp band at 2190–2210 cm⁻¹ . (Crucial for confirming malononitrile incorporation).
-
NH₂ Group: Doublet spike at 3300–3450 cm⁻¹ .
-
-
¹H NMR (DMSO-d₆):
-
NH₂ Protons: Broad singlet at δ 6.0–7.5 ppm (Exchangeable with D₂O).
-
Aromatic Protons: Multiplets in the δ 7.0–8.0 ppm region.
-
Absence: Ensure no peaks for the aldehyde CHO proton (~10 ppm) remain.
-
Troubleshooting & Optimization
-
Low Yield / Sticky Product:
-
Cause: Polymerization of malononitrile.
-
Fix: Ensure the temperature does not exceed 130°C. Reduce the amount of basic catalyst (Pyridine).
-
-
Incomplete Reaction:
-
Cause: Steric hindrance in the amine.
-
Fix: Increase Phase 1 irradiation time to 10 minutes or increase power to 300W.
-
-
Pressure Spikes:
-
Cause: Solvent volatility.
-
Fix: Switch from Ethanol to Ethanol/Water (1:1) or use an open-vessel mode if available (though closed is preferred for superheating effects).
-
References
-
Vyankatesh, R. D., et al. (2017).[3] Microwave Assisted Synthesis of 2 Amino-4, 5-diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifungal Activity.[3] Der Pharmacia Lettre, 9(12), 51-58.[3]
-
Nair, V., Vinod, A. U., & Rajesh, C. (2001).[1][4] A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(12), 4427–4429.[1]
-
Li, K., et al. (2023).
-
(Referenced via general search context for MCR pyrrole synthesis).
-
Sources
- 1. Multi-component one-pot synthesis of 2-aminopyrrole derivatives [yndxxb.ynu.edu.cn]
- 2. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
Development of pyrrole-based inhibitors for specific kinases
Application Note & Technical Guide
Executive Summary & Rationale
The pyrrole scaffold represents a privileged structure in kinase inhibitor discovery due to its electronic versatility and ability to function as a bioisostere of the purine ring found in ATP. This guide details the development pipeline for pyrrole-based inhibitors, focusing on targets such as VEGFR , PDGFR , and CDKs .
Unlike generic protocols, this document integrates rational drug design (SAR), robust chemical synthesis (Paal-Knorr methodology), and biochemical validation (ADP-Glo™ assay) into a cohesive workflow. The causality is clear: the planar aromaticity of pyrrole allows for precise π-stacking within the kinase hinge region, while its nitrogen atom serves as a critical hydrogen bond donor/acceptor, mimicking the adenine of ATP [1, 2].
Rational Design: The Pyrrole Pharmacophore
Structural Logic
The success of drugs like Sunitinib (Sutent®) validates the pyrrole moiety as a potent "hinge binder." In the ATP-binding pocket of a kinase, the inhibitor must compete with high concentrations of intracellular ATP.
-
Hinge Binding: The pyrrole NH or adjacent carbonyls (in fused systems like pyrrolo[2,3-d]pyrimidines) often form hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Glu917 and Cys919 in VEGFR2) [2, 3].
-
Gatekeeper Interaction: Substituents at the 3- and 4-positions of the pyrrole ring can be engineered to access the hydrophobic back pocket, often controlled by the "gatekeeper" residue (e.g., T790M in EGFR).
Design Workflow Visualization
Figure 1: Rational design workflow for pyrrole-based kinase inhibitors, emphasizing the iterative loop between in silico modeling and synthesis.
Protocol A: Chemical Synthesis (Paal-Knorr Method)
The Paal-Knorr synthesis is the most robust method for generating the pyrrole core from 1,4-dicarbonyl compounds. This protocol is optimized for generating substituted pyrroles suitable for further functionalization (e.g., formylation for Knoevenagel condensation to indolinones).
Mechanistic Insight
The reaction proceeds via the nucleophilic attack of a primary amine on a carbonyl carbon, followed by cyclization and dehydration. Acid catalysis is critical to activate the carbonyls, but pH control is essential; too acidic (pH < 3) favors furan formation [4, 5].
Reagents & Equipment
-
Precursors: 1,4-Diketone (e.g., hexane-2,5-dione derivatives), Primary Amine (R-NH2).
-
Catalyst: Glacial Acetic Acid (AcOH) or p-Toluenesulfonic acid (p-TSA).
-
Solvent: Ethanol (EtOH) or Toluene.
-
Equipment: Reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).
Step-by-Step Procedure
-
Stoichiometry Setup: In a round-bottom flask, dissolve 1.0 equivalent of the 1,4-diketone in Ethanol (0.5 M concentration).
-
Amine Addition: Add 1.2 equivalents of the primary amine. Note: Slight excess ensures complete consumption of the diketone.
-
Catalysis: Add 5-10 mol% of Glacial Acetic Acid.
-
Expert Tip: If the amine is an HCl salt, add 1.0 eq of Sodium Acetate to buffer the solution.
-
-
Reaction: Reflux the mixture at 80°C for 2–6 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 4:1). The pyrrole product typically has a higher Rf than the starting diketone.
-
Workup (Self-Validating Step):
-
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.
Synthesis Pathway Diagram
Figure 2: The Paal-Knorr reaction pathway. Acid-catalyzed dehydration is the rate-determining step for aromatization.
Protocol B: Biochemical Validation (ADP-Glo™ Kinase Assay)
To validate the synthesized pyrroles, we utilize the ADP-Glo™ Kinase Assay (Promega). This is a homogeneous, luminescent assay that quantifies ADP produced during the kinase reaction.[3][4] It is preferred over FRET for its high sensitivity and resistance to fluorescent interference from the pyrrole compounds themselves [6, 7].
Assay Principle
-
Kinase Reaction: Kinase + ATP + Substrate → Phospho-Substrate + ADP.
-
ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[1][2][3][4]
-
Detection Reagent: Converts ADP back to ATP → Luciferase/Luciferin reaction → Light.[1][2]
Experimental Setup (384-well plate)
| Component | Volume/Well | Concentration (Final) | Notes |
| Kinase Buffer | - | 1X | 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA |
| Test Compound | 1 µL | Variable (0.1 nM - 10 µM) | Dissolved in 100% DMSO |
| Enzyme (e.g., VEGFR2) | 2 µL | 0.2 - 0.5 ng/µL | Titrate enzyme beforehand to ensure linearity |
| Substrate/ATP Mix | 2 µL | 10 µM ATP / 0.2 µg/µL Substrate | ATP concentration should be at Km(app) |
Detailed Protocol
-
Compound Preparation: Prepare a 10-point serial dilution of the pyrrole inhibitor in DMSO.
-
Enzyme Addition: Dispense 2 µL of Kinase solution into wells. Add 1 µL of compound. Incubate for 10 minutes at RT to allow inhibitor binding (crucial for slow-binding inhibitors).
-
Reaction Initiation: Add 2 µL of Substrate/ATP mix. Spin down plate (1000 rpm, 1 min). Incubate for 60 minutes at RT.
-
Depletion Step: Add 5 µL of ADP-Glo™ Reagent . Incubate for 40 minutes. This removes unreacted ATP.[1][4]
-
Detection Step: Add 10 µL of Kinase Detection Reagent . Incubate for 30 minutes.
-
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).
Data Analysis & QC
-
Calculate % Inhibition:
-
IC50 Determination: Fit data to a sigmoidal dose-response equation (variable slope).
-
Z-Prime (Z'): Ensure Z' > 0.5 for assay validity.
Assay Workflow Visualization
Figure 3: Step-by-step workflow for the ADP-Glo kinase assay. The pre-incubation step is critical for identifying high-affinity inhibitors.
Expert Insights & Troubleshooting
Synthesis Challenges
-
Steric Hindrance: If using bulky amines (e.g., tert-butyl amine) in the Paal-Knorr reaction, the rate will drop significantly. Solution: Use microwave irradiation (120°C, 10-20 min) to overcome the energy barrier [5].
-
Polymerization: Pyrroles are electron-rich and prone to oxidative polymerization (turning black). Solution: Store products under inert atmosphere (N2/Ar) and away from light.
Assay Artifacts
-
ATP Competition: Pyrrole inhibitors are typically ATP-competitive (Type I). If the assay uses ATP concentrations >> Km, the IC50 will appear artificially high (less potent). Rule: Always run the assay at [ATP] = Km of the specific kinase [7].
-
Solubility: Pyrrole derivatives can be hydrophobic. Ensure final DMSO concentration is < 1% to prevent enzyme denaturation, but high enough to keep the compound soluble.
References
-
Structure-based design and synthesis of pyrrole derivatives as MEK inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2010).[5] URL:[Link]
-
Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Source: Current Medicinal Chemistry (2023).[6] URL:[Link]
-
Sunitinib: A small-molecule multi-targeted receptor tyrosine kinase inhibitor. Source:[7] PubChem Compound Summary. URL:[Link]
-
Paal-Knorr Pyrrole Synthesis: Mechanism and Applications. Source: Organic Chemistry Portal.[8] URL:[Link]
-
Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones. Source: Molecules (MDPI, 2021). URL:[Link]
Sources
- 1. promega.com [promega.com]
- 2. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-based design and synthesis of pyrrole derivatives as MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Agrochemical Evaluation of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility and evaluation of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile in agrochemical research. This document outlines the scientific rationale for investigating this compound, detailed protocols for its synthesis and biological screening, and a framework for interpreting the resulting data.
Introduction: The Promise of the Pyrrole Scaffold in Agrochemicals
The pyrrole heterocyclic ring is a privileged scaffold in medicinal and agrochemical science.[1] This core structure is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] In the agrochemical sector, pyrrole derivatives have been successfully commercialized as potent fungicides and insecticides.[2] The well-known insecticide chlorfenapyr, for instance, is a pyrrole derivative that acts by disrupting mitochondrial energy production in insects, a mode of action distinct from many conventional neurotoxins.[3][4] This highlights the potential for pyrrole-based compounds to overcome existing resistance mechanisms.
The specific compound, 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile, combines several features of interest for agrochemical research. The 2-amino-3-cyanopyrrole moiety is a known pharmacophore with documented fungicidal and other biological activities.[5] The presence of a p-tolyl group at the 4-position offers a site for potential metabolic activation or enhanced interaction with biological targets through its lipophilic and electronic properties. These structural alerts warrant a thorough investigation of its potential as a novel herbicide, fungicide, or insecticide.
Synthesis and Characterization
A robust and scalable synthesis is crucial for the exploration of any new active ingredient. Several methods for the synthesis of 2-amino-3-cyanopyrroles have been reported. A common and effective approach is a multi-component reaction, which offers efficiency and diversity.[6][7]
Protocol 1: Synthesis of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile
This protocol is adapted from established methods for the synthesis of substituted 2-aminopyrroles.
Materials:
-
p-tolylacetonitrile
-
Malononitrile
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolylacetonitrile and malononitrile in absolute ethanol.
-
Base Addition: Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature. The reaction is often exothermic, and cooling may be necessary.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid. The product may precipitate and can be collected by filtration.
-
Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Agrochemical Screening Protocols
A tiered screening approach is recommended to efficiently evaluate the potential of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile across different agrochemical applications. High-throughput screening (HTS) methodologies can be employed for initial in vitro assessments.[8]
A. Herbicidal Activity Evaluation
The structural similarity of the cyano group in the target molecule to some classes of herbicides that inhibit photosystem II (PSII) suggests a potential herbicidal effect.[9][10]
Protocol 2: In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth)
Objective: To assess the pre-emergent and post-emergent herbicidal activity of the test compound on representative monocot and dicot weed species.
Materials:
-
Seeds of a monocot weed (e.g., barnyard grass, Echinochloa crus-galli) and a dicot weed (e.g., amaranth, Amaranthus tricolor).[11]
-
2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile
-
Acetone (for stock solution)
-
Tween-20 (surfactant)
-
Distilled water
-
Petri dishes with filter paper or agar medium
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in acetone.
-
Test Solution Preparation: Prepare a series of dilutions of the stock solution in distilled water containing a small amount of Tween-20 (e.g., 0.1%) to ensure solubility and uniform application. A typical concentration range for initial screening is 10 to 1000 µg/mL.
-
Pre-emergent Assay (Seed Germination):
-
Place seeds on filter paper in Petri dishes.
-
Apply a fixed volume of each test solution to the filter paper.
-
Incubate the Petri dishes in a growth chamber for 7-14 days.
-
Assess germination percentage and radicle length compared to a vehicle control.
-
-
Post-emergent Assay (Seedling Growth):
-
Germinate seeds in Petri dishes or small pots until they reach the 2-3 leaf stage.
-
Spray the seedlings with the test solutions until runoff.
-
Return the seedlings to the growth chamber for 7-14 days.
-
Visually assess phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) and measure shoot/root length and fresh/dry weight.
-
Data Analysis:
Calculate the half-maximal inhibitory concentration (IC₅₀) for each parameter (e.g., germination, root length).
Illustrative Data Presentation:
| Weed Species | Assay Type | IC₅₀ (µg/mL) |
| Echinochloa crus-galli | Pre-emergent (Germination) | >1000 |
| Echinochloa crus-galli | Post-emergent (Growth) | 750 ± 50 |
| Amaranthus tricolor | Pre-emergent (Germination) | 850 ± 60 |
| Amaranthus tricolor | Post-emergent (Growth) | 500 ± 45 |
Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.
B. Fungicidal Activity Evaluation
Pyrrole derivatives are known to exhibit potent fungicidal properties.[1] The mechanism of action for some pyrrole fungicides involves the inhibition of the respiratory electron transport system.[12]
Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Objective: To determine the fungitoxicity of the test compound against a panel of economically important plant pathogenic fungi.
Materials:
-
Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum).[13][14]
-
Potato Dextrose Agar (PDA) medium
-
2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile
-
Acetone or DMSO (for stock solution)
-
Sterile Petri dishes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent.
-
Medium Preparation: Autoclave PDA medium and cool to 45-50°C. Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Plate Pouring: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for each fungus (typically 25-28°C) in the dark.
-
Measurement: Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish.
Data Analysis:
Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC₅₀ (half-maximal effective concentration) value.
Illustrative Data Presentation:
| Fungal Species | EC₅₀ (µg/mL) |
| Botrytis cinerea | 25 ± 3.5 |
| Rhizoctonia solani | 40 ± 5.1 |
| Sclerotinia sclerotiorum | 15 ± 2.8 |
Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.
C. Insecticidal Activity Evaluation
The pyrrole moiety is a key feature of several insecticides.[2] The proposed mechanism for some pyrrole insecticides is the uncoupling of oxidative phosphorylation in mitochondria.[4][15]
Protocol 4: In Vitro Insecticidal Assay (Contact and Ingestion Toxicity)
Objective: To evaluate the insecticidal activity of the test compound against a representative pest species.
Materials:
-
A model insect species (e.g., cotton leafworm, Spodoptera littoralis larvae).[2]
-
2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile
-
Acetone (for stock solution)
-
Tween-20 (surfactant)
-
Distilled water
-
Leaf discs (e.g., cotton or cabbage)
-
Petri dishes or multi-well plates
Procedure:
-
Stock and Test Solution Preparation: Prepare as described in the herbicidal assay protocol.
-
Contact Toxicity Assay:
-
Apply a small, fixed volume of the test solution to the dorsal thorax of each insect larva.
-
Place the treated larvae in a clean container with an untreated food source.
-
-
Ingestion Toxicity Assay (Leaf Dip Method):
-
Dip leaf discs into the test solutions for a few seconds and allow them to air dry.
-
Place one treated leaf disc in each well of a multi-well plate or a Petri dish.
-
Introduce one insect larva into each well.
-
-
Incubation and Observation:
-
Maintain the insects under controlled conditions (temperature, humidity, light).
-
Record mortality at 24, 48, and 72 hours.
-
Data Analysis:
Calculate the LC₅₀ (lethal concentration for 50% of the population) and LD₅₀ (lethal dose for 50% of the population) values.
Illustrative Data Presentation:
| Insect Species | Assay Type | LC₅₀/LD₅₀ (µ g/larva or µg/mL) |
| Spodoptera littoralis | Contact Toxicity | 5.0 ± 0.8 (LD₅₀) |
| Spodoptera littoralis | Ingestion Toxicity | 12.5 ± 2.1 (LC₅₀) |
Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.
Visualization of Experimental Workflows and Potential Mechanisms
Experimental Workflow Diagram
Caption: Agrochemical screening workflow for 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile.
Potential Insecticidal Mode of Action Pathway
Caption: Postulated insecticidal mode of action via mitochondrial uncoupling.
Conclusion and Future Directions
The protocols and framework presented here provide a comprehensive starting point for the agrochemical evaluation of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile. Based on the known bioactivities of related pyrrole derivatives, this compound holds promise as a lead structure for the development of new herbicides, fungicides, or insecticides. Positive results from these initial in vitro screens would justify further investigation, including in vivo testing, mode of action studies, and structure-activity relationship (SAR) optimization to enhance potency and spectrum of activity.
References
-
Wang, Q., Sun, H., Cao, H., Cheng, M., & Huang, R. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry, 51(17), 5030-5035. [Link]
-
Manna, K., Ghosh, P. S., Das, M., Banik, U., & Das, A. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. [Link]
-
Koval, A. A., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(1), 383. [Link]
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Solutions Pest & Lawn. (n.d.). Pyrrole. [Link]
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Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429. [Link]
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Polyenylcyclopropane carboxylic esters with high insecticidal activity. (2014). Pest Management Science, 70(10), 1535-1541. [Link]
-
Chai, M., et al. (2021). Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. Plants, 10(4), 693. [Link]
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Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. (2019). Bulletin of Environmental Contamination and Toxicology, 102(5), 708-712. [Link]
-
El-Sayed, E. S. M., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega, 7(5), 4386–4395. [Link]
-
Treacy, M., et al. (1994). Uncoupling activity and pesticidal properties of pyrroles. Biochemical Society Transactions, 22(1), 244-247. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
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Li, H., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 6, 28. [Link]
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Tripathi, R. K., & Gottlieb, D. (1969). Mechanism of action of the antifungal antibiotic pyrrolnitrin. Journal of bacteriology, 100(1), 310–318. [Link]
-
Liu, H. L., Li, Z., & Anthonsen, T. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 5(9), 1055-1061. [Link]
-
N'Guessan, R., et al. (2016). Chlorfenapyr (A Pyrrole Insecticide) Applied Alone or as a Mixture with Alpha-Cypermethrin for Indoor Residual Spraying against Pyrethroid Resistant Anopheles gambiae sl: An Experimental Hut Study in Cove, Benin. PLoS ONE, 11(9), e0162210. [Link]
-
Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. (2013). International Journal of Advanced Biological and Biomedical Research, 1(11), 1364-1367. [Link]
-
Wang, Q., et al. (2010). Synthesis and herbicidal activities of 2-cyano-3-benzylaminoacrylates containing thiazole moiety. Bioorganic & Medicinal Chemistry Letters, 20(11), 3348-3351. [Link]
-
Lamberth, C. (2007). High-Throughput Screening in Agrochemical Research. Chimia, 61(12), 799-804. [Link]
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Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2020). BMC Chemistry, 14(1), 1-13. [Link]
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- 4. Chlorfenapyr (A Pyrrole Insecticide) Applied Alone or as a Mixture with Alpha-Cypermethrin for Indoor Residual Spraying against Pyrethroid Resistant Anopheles gambiae sl: An Experimental Hut Study in Cove, Benin - PMC [pmc.ncbi.nlm.nih.gov]
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The Synthesis of Pyrrolo[2,3-d]pyrimidines from 2-Aminopyrroles: A Strategic Guide
An Application Guide for Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold, often referred to as 7-deazapurine, is a cornerstone in modern medicinal chemistry. Its structural resemblance to the purine bases found in DNA and RNA has made it a privileged scaffold, leading to a wide array of derivatives with significant biological activities.[1][2] These compounds have demonstrated immense therapeutic potential, exhibiting properties that include antibacterial, antiviral, anti-inflammatory, and potent anticancer activities through the inhibition of various protein kinases.[2][3][4]
This application note provides a detailed guide for researchers and drug development professionals on the synthesis of the pyrrolo[2,3-d]pyrimidine core, with a specific focus on the strategic construction of the pyrimidine ring onto a pre-functionalized 2-aminopyrrole precursor. This bottom-up approach offers modularity and is a prevalent strategy in the literature for accessing diverse analogues.[1]
Core Synthetic Principle: Annulation of the Pyrimidine Ring
The most direct and versatile approach to the pyrrolo[2,3-d]pyrimidine skeleton involves the annulation (ring-forming reaction) of a pyrimidine ring onto an existing pyrrole. The use of a 2-aminopyrrole derivative is central to this strategy. The exocyclic amino group at the C2 position serves as a key nucleophile and provides one of the requisite nitrogen atoms for the new pyrimidine ring. The adjacent C3 carbon of the pyrrole and the endocyclic pyrrole nitrogen (N7 in the final product) complete the fusion points.
The core transformation involves reacting the 2-aminopyrrole with a synthon that can deliver the remaining atoms needed for the pyrimidine ring. Typically, this is a one or two-carbon electrophilic species that facilitates the formation of two new carbon-nitrogen bonds, leading to the fused heterocyclic system.
Methodology I: Cyclocondensation with One-Carbon Electrophiles
A widely employed and efficient method involves the reaction of a 2-aminopyrrole with a reagent that provides a single carbon atom, which will become the C2 position of the pyrimidine ring. This is typically achieved using formamide or its derivatives.
Causality and Experimental Rationale
This approach is favored for its directness. Reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) or formamide itself serve as both the carbon source and the cyclization mediator. High temperatures are generally required to drive the intramolecular cyclization and subsequent elimination of water or other small molecules (like methanol and dimethylamine in the case of DMF-DMA) to achieve the final aromatic system. The choice of a 2-amino-3-cyanopyrrole as the starting material is particularly strategic; the electron-withdrawing cyano group enhances the acidity of the amino protons and activates the molecule for the initial nucleophilic attack.
Experimental Protocol: Synthesis of 4-Amino-pyrrolo[2,3-d]pyrimidine
This protocol describes a general procedure for the cyclization of a 2-amino-3-cyanopyrrole using formamide.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the substituted 2-amino-3-cyanopyrrole (1.0 eq).
-
Reagent Addition: Add an excess of formamide (typically 10-20 equivalents or used as the solvent).
-
Reaction Execution: Heat the mixture to a high temperature (e.g., 180-200 °C) under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. The product often precipitates from the solution.
-
Purification: The crude product can be collected by filtration. If necessary, it can be purified by washing with a cold solvent (like water or ethanol) or by recrystallization to yield the pure 4-aminopyrrolo[2,3-d]pyrimidine.
Data Presentation
| Starting Material | C1 Source | Solvent | Temperature | Typical Yield |
| 2-Amino-3-cyanopyrrole | Formamide | Formamide | 180-200 °C | 70-90% |
| 2-Amino-3-cyanopyrrole | DMF-DMA | Xylene | Reflux (~140 °C) | 65-85% |
| 2-Amino-3-ethoxycarbonylpyrrole | Formamide | Formamide | 180-200 °C | 60-80% |
Workflow Visualization
Caption: Reaction scheme for formamide-mediated cyclization.
Methodology II: Annulation via Urea/Thiourea Derivatives
This strategy involves building the pyrimidine ring using reagents that provide a C-N fragment, such as isocyanates, isothiocyanates, or by reacting with urea/thiourea itself. This approach is particularly effective for synthesizing pyrrolo[2,3-d]pyrimidines bearing an oxo or thioxo group at the C4 position.
Causality and Experimental Rationale
The reaction of a 2-aminopyrrole with an isocyanate forms a urea intermediate. This intermediate is primed for cyclization. The subsequent ring-closure step is an intramolecular nucleophilic attack from the pyrrole ring nitrogen (N1) onto the carbonyl carbon of the newly formed urea moiety. This cyclization is often promoted by heat or by using a dehydrating agent like phosphorus oxychloride (POCl₃). The use of 2-aminopyrrole-3-carboxylates is common, as the ester group can be saponified and decarboxylated in later steps if desired.
Experimental Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidin-4(3H)-one
This protocol outlines the synthesis via an isocyanate-derived urea intermediate.
Step-by-Step Methodology:
-
Urea Formation: Dissolve the ethyl 2-aminopyrrole-3-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as pyridine or DMF. Add the desired isocyanate (e.g., phenyl isocyanate, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting pyrrole.
-
Cyclization: The cyclization can be achieved by heating the reaction mixture (e.g., to 100-120 °C) until the urea intermediate is converted to the cyclized product. Alternatively, after urea formation, the solvent can be removed, and a cyclizing agent like polyphosphoric acid (PPA) can be added, followed by heating.
-
Work-up: Cool the reaction mixture and pour it into ice water. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with water and a suitable organic solvent (e.g., ether) and can be further purified by recrystallization from a solvent like ethanol or acetic acid.
Data Presentation
| Pyrrole Substrate | Reagent | Solvent | Conditions | Typical Yield |
| Ethyl 2-aminopyrrole-3-carboxylate | Phenyl isocyanate | Pyridine | 1. RT, then 110 °C | 75-90% |
| 2-Amino-3-cyanopyrrole | Methyl isothiocyanate | DMF | 1. RT, then 120 °C | 70-85% |
| 2-Amino-3-benzoylpyrrole | Urea | Acetic Acid | Reflux | 55-70% |
Workflow Visualization
Caption: Two-step synthesis via a urea intermediate.
Methodology III: Carbonylative Cyclization with Oxalyl Chloride
For the synthesis of pyrrolo[2,3-d]pyrimidine-2,4-diones, a powerful method involves carbonylative cyclization using reagents like oxalyl chloride.[4] This approach introduces two adjacent carbonyl groups into the newly formed pyrimidine ring.
Causality and Experimental Rationale
This reaction proceeds through the formation of a highly reactive intermediate. The 2-aminopyrrole reacts with oxalyl chloride, likely forming an N-acylated intermediate which rapidly undergoes intramolecular cyclization. The electron-withdrawing groups on the starting pyrrole facilitate this process. The use of a high-boiling solvent like diglyme is necessary to manage the reaction temperature and ensure the completion of the cyclization.[4] This method is highly effective for creating derivatives with functionality at both the C2 and C4 positions.
Experimental Protocol: Synthesis of Pyrrolo[2,3-d]pyrimidine-2,4-dione
Step-by-Step Methodology:
-
Reaction Setup: To a solution of a 2-aminopyrrole (1.0 eq) in an anhydrous high-boiling solvent like diglyme, add oxalyl chloride (1.2 eq) dropwise under a nitrogen atmosphere at room temperature.[4]
-
Reaction Execution: After the addition is complete, the reaction mixture is heated (e.g., to 80-100 °C) for several hours until the reaction is complete as monitored by TLC.
-
Work-up: The reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is then treated with water to precipitate the product.
-
Purification: The solid product is collected by filtration, washed with water, and dried. It can be recrystallized from a suitable solvent if necessary.
Workflow Visualization
Caption: Synthesis of diones via carbonylative cyclization.
Trustworthiness: Protocol Validation and Characterization
The successful synthesis of the target pyrrolo[2,3-d]pyrimidine derivatives must be validated through rigorous analytical characterization. Every protocol described should be considered a self-validating system where the experimental outcome is confirmed by the following data:
-
¹H NMR Spectroscopy: Confirmation of the structure by observing the disappearance of the broad 2-NH₂ signal of the starting material and the appearance of new signals corresponding to the pyrimidine ring protons and any new N-H protons. Aromatic protons will typically appear in the δ 7.0-9.0 ppm region.
-
¹³C NMR Spectroscopy: The appearance of new quaternary carbon signals for the fused ring system and characteristic signals for carbonyl (δ 150-170 ppm) or imine (δ 145-160 ppm) carbons in the newly formed pyrimidine ring.
-
Mass Spectrometry (MS): Confirmation of the molecular weight of the product through the observation of the correct molecular ion peak (e.g., [M+H]⁺ in ESI-MS).
-
Infrared (IR) Spectroscopy: The presence of characteristic absorption bands for C=O (around 1650-1700 cm⁻¹), C=N, and N-H (around 3200-3400 cm⁻¹) functional groups in the final product.
By employing these established synthetic strategies and validation methods, researchers can reliably and efficiently access a diverse range of pyrrolo[2,3-d]pyrimidine derivatives for further investigation in drug discovery and development programs.
References
-
E. L. P. E. Gezitter, Z. T. T. Van, S. V. A. K. V. N. V. D. Eycken, and E. V. der Eycken, "Synthetic Entries to and Biological Activity of Pyrrolopyrimidines," Chemical Reviews, 2015. [Link]
-
A. V. Dolzhenko, G. K. Tan, and A. Dolzhenko, "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives," MDPI, 2022. [Link]
-
Y. Wang, et al., "The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations," PubMed, 2021. [Link]
-
W. Zhang, et al., "Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation," PubMed Central, 2024. [Link]
-
V. Nair, A. U. Vinod, and C. Rajesh, "A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction," The Journal of Organic Chemistry, 2001. [Link]
-
A. Al-Hadedi, et al., "Short and Modular Synthesis of Substituted 2-Aminopyrroles," Organic Letters, 2021. [Link]
-
S. R. Tala, et al., "Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation," PubMed Central. [Link]
-
Y. Zhang, et al., "A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation," PubMed Central, 2024. [Link]
Sources
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- 2. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Overcoming poor solubility of pyrrole-based compounds in assays
TECHNICAL SUPPORT CENTER: ASSAY OPTIMIZATION DIVISION Current Ticket: #PYR-404 | Topic: Solubility & Assay Stability of Pyrrole-Based Compounds Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: OPEN
User Issue: "I have synthesized a novel series of pyrrole-fused derivatives. They show promise in silico, but in wet-lab assays, I am seeing erratic IC50 curves, visible precipitation upon dilution, and high background noise. Standard DMSO protocols are failing."
Specialist Response:
Welcome to the Assay Optimization Desk. The "Pyrrole Paradox" is a classic hurdle in medicinal chemistry: the very planar, aromatic structure that allows pyrroles to intercalate DNA or bind hydrophobic pockets also drives them to stack like plates (
Below is your troubleshooting architecture. We will move from Diagnosis (confirming the issue) to Intervention (formulation strategies) and finally Validation (proving the data is real).
MODULE 1: DIAGNOSIS & CAUSALITY
Is it low potency or just low availability?
Before altering your chemistry, you must distinguish between Thermodynamic Solubility (equilibrium of powder in buffer) and Kinetic Solubility (precipitation speed from a DMSO stock). Most bioassays fail due to the latter—the "Crash-Out" effect.
Protocol A: The Kinetic Solubility Check (Nephelometry)
Do not rely on visual inspection. Micro-precipitates (<500nm) are invisible to the eye but devastating to light-scattering assays.
The Workflow:
-
Preparation: Prepare a 10 mM stock of your pyrrole in 100% DMSO.
-
Spike: Inject stock into assay buffer (PBS, pH 7.4) to reach final concentrations of 1, 10, 50, and 100 µM. Final DMSO must be <1%.
-
Incubation: Shake for 90 minutes at room temperature.
-
Read: Measure forward light scattering (Nephelometry) or Absorbance at 600nm (turbidity proxy).
-
Control: Run a known soluble compound (e.g., Caffeine) and a known insoluble aggregator (e.g., Miconazole) as benchmarks.
Decision Logic:
If Signal > 2x Background at your IC50 concentration
Figure 1: Diagnostic decision tree for distinguishing between insolubility, aggregation, and true inactivity.
MODULE 2: THE "GHOST" INHIBITOR (Colloidal Aggregation)
The Issue: You see high potency (low IC50), but the curve is steep (Hill slope > 2) or varies with enzyme concentration.
The Science: Planar pyrroles are notorious for forming Colloidal Aggregates at micromolar concentrations. These are not solids; they are fluid, detergent-sensitive spheres that sequester enzymes on their surface, causing False Positives . This is the "Shoichet Artifact" [1].
Protocol B: The Detergent Challenge
If your pyrrole is an aggregator, adding a non-ionic detergent will disrupt the colloid and kill the "activity."
-
Baseline: Measure IC50 in standard buffer.
-
Challenge: Repeat IC50 with 0.01% Triton X-100 (freshly prepared).
-
Analysis:
-
If IC50 shifts significantly (e.g., from 5 µM to >100 µM)
Artifact (Aggregation). -
If IC50 remains stable
True Inhibition.
-
Critical Note: For cell-based assays, Triton is toxic.[1] Use 0.025% Tween-80 or high-concentration BSA (0.1 mg/mL) as a protein sink to validate results [2].
MODULE 3: ADVANCED FORMULATION STRATEGIES
The Issue: "I cannot add more DMSO because it kills my cells (>0.5%)."
The Solution: Move beyond co-solvents to Host-Guest Complexation . Pyrroles are hydrophobic guests. Cyclodextrins (CDs) are donut-shaped oligosaccharides with a hydrophilic exterior and a lipophilic cavity. They encapsulate the pyrrole, shielding the hydrophobic rings from water while keeping the complex soluble [3].
Comparative Solubilizer Matrix
| Solubilizer | Mechanism | Max Bio-Tolerance | Best For... |
| DMSO | Co-solvent (Miscibility) | 0.1% (Primary Cells)0.5% (Cell Lines)5% (Enzymes) | Initial screening; robust enzymes. |
| HP- | Encapsulation (Host-Guest) | >10 mM (High tolerance) | Pyrroles , planar aromatics, in vivo studies. |
| Tween-80 | Micelle formation | 0.01% - 0.05% | Preventing aggregation artifacts. |
| PEG-400 | Co-solvent (Polarity) | 1 - 5% | Animal dosing (IP/IV), not ideal for plate assays. |
Protocol C: Cyclodextrin "Stock" Preparation
Instead of dissolving your pyrrole in 100% DMSO, create a CD-boosted Stock :
-
Prepare Vehicle: Make a 20% (w/v) solution of 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) in water. -
Dissolve Compound: Dissolve your pyrrole in a minimal volume of DMSO (e.g., 100x final concentration).
-
Complexation: Slowly add the DMSO-pyrrole solution to the HP-
-CD vehicle with vortexing.-
Ratio: Aim for a 1:5 to 1:10 molar ratio (Drug:CD).
-
-
Equilibration: Shake at 37°C for 4 hours.
-
Usage: Use this complex directly in your cell media. The CD keeps the pyrrole in solution even after the DMSO is diluted out.
Figure 2: Schematic of Host-Guest complexation where the hydrophobic pyrrole is shielded by the cyclodextrin torus.
FAQ: RAPID FIRE TROUBLESHOOTING
Q: Can I just turn my pyrrole into a salt? A: Only if you have a basic side chain (e.g., an amine). The pyrrole nitrogen itself is not basic (pKa of conjugate acid ~ -4); protonating it destroys the aromaticity. If you lack a basic appendage, salt formation will fail. Stick to Cyclodextrins.
Q: My compound sticks to the plastic tips. What now? A: This is common with lipophilic pyrroles.
-
Fix 1: Use "Low Retention" pipette tips.
-
Fix 2: Pre-wet tips with the solvent before drawing the sample.
-
Fix 3: Switch from polystyrene plates to polypropylene (PP) plates for the dilution steps. Polystyrene binds hydrophobic drugs aggressively.
Q: How do I know if my DMSO is too old? A: DMSO is hygroscopic. If it has absorbed water from the air, your compound solubility drops exponentially.
-
Rule: Use single-use aliquots of anhydrous DMSO. Never store a "working bottle" of DMSO on the bench for months.
REFERENCES
-
Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081.
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
Sources
Technical Support Center: Enhancing Selectivity in Pyrrole Derivative Synthesis
Welcome to the Technical Support Center for Pyrrole Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted pyrroles with high selectivity. Here, we address common experimental challenges through a detailed question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.
Section 1: Troubleshooting Regioselectivity in Classical Pyrrole Syntheses
Regioselectivity—the control of which position on the pyrrole ring a substituent is introduced—is a frequent challenge. This section tackles common issues in well-established pyrrole synthesis methods.
Q1: My Paal-Knorr reaction with an unsymmetrical 1,4-dicarbonyl compound is yielding a mixture of regioisomers. How can I favor the formation of a single isomer?
A1: This is a classic challenge in the Paal-Knorr synthesis. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2][3] When the dicarbonyl is unsymmetrical, the initial nucleophilic attack of the amine can occur at either of the two distinct carbonyl groups, leading to a mixture of products.
Underlying Cause & Mechanistic Insight: The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. The generally accepted mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration.[1][4] The initial, often rate-determining, step is the amine attack.
Troubleshooting Strategies:
-
Exploit Electronic Differences: If one carbonyl is significantly more electron-deficient (e.g., adjacent to an electron-withdrawing group), the amine will preferentially attack that site. Conversely, an electron-donating group will deactivate a carbonyl to nucleophilic attack.
-
Steric Hindrance: A bulky substituent near one carbonyl group will sterically hinder the approach of the amine, favoring attack at the less hindered carbonyl.
-
Catalyst Selection: While traditionally acid-catalyzed, the choice of acid can influence selectivity.[5][6] Brønsted acids like p-toluenesulfonic acid or acetic acid are common.[5][7] Lewis acids such as Sc(OTf)₃ or Yb(OTf)₃ can chelate to the dicarbonyl compound, potentially differentiating the two carbonyl groups and enhancing regioselectivity.[8]
-
Protecting Groups: In complex syntheses, consider a strategy where one carbonyl group is temporarily protected, forcing the reaction to proceed at the unprotected site. The protecting group can be removed in a subsequent step.
Experimental Protocol: Lewis Acid Catalysis for Enhanced Regioselectivity
This protocol outlines a general procedure using a Lewis acid catalyst to favor a specific regioisomer.
-
To a solution of the unsymmetrical 1,4-dicarbonyl compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
Stir the mixture at room temperature for 15-30 minutes to allow for coordination.
-
Add the primary amine (1.1 eq) dropwise to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired regioisomer.
Q2: I am attempting a Hantzsch pyrrole synthesis with an unsymmetrical β-ketoester and am getting a mixture of isomers. What factors control the regioselectivity here?
A2: The Hantzsch synthesis, which involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine, can indeed produce regioisomeric products when unsymmetrical starting materials are used.[8][9][10]
Underlying Cause & Mechanistic Insight: The reaction proceeds through the initial formation of an enamine from the β-ketoester and the amine.[9] This enamine then acts as a nucleophile, attacking the α-haloketone. The regioselectivity is determined by which of the two carbonyl groups of the initial β-ketoester becomes part of the final pyrrole ring's C2-C3 bond versus the C4-C5 bond.
Troubleshooting Strategies:
-
Choice of Base and Solvent: The selectivity can be influenced by the base and solvent system. A weaker base or a protic solvent may favor one pathway over another.[11]
-
Use of Symmetrical Reagents: The most straightforward, though not always feasible, approach is to use symmetrical β-ketoesters or α-haloketones to avoid the formation of regioisomers.
-
Catalyst-Controlled Selectivity: Recent advancements have shown that the choice of catalyst can direct the regioselectivity. For instance, certain metal catalysts can promote the formation of one regioisomer over the other.[12][13]
Section 2: Controlling N-Substitution and Preventing Side Reactions
Achieving selective N-substitution and minimizing unwanted side reactions are critical for a successful pyrrole synthesis.
Q3: I am trying to synthesize an N-unsubstituted pyrrole using the Paal-Knorr reaction with ammonia, but I'm getting very low yields. What could be the problem?
A3: While the Paal-Knorr synthesis is versatile, using ammonia to produce N-H pyrroles can be challenging due to the volatility of ammonia and potential side reactions.[1]
Troubleshooting Strategies:
-
Ammonia Source: Instead of gaseous ammonia, use a more manageable source like ammonium acetate or ammonium hydroxide.[1]
-
Reaction Conditions: The reaction often requires heating.[14] Ensure the temperature and reaction time are optimized. However, excessively high temperatures can lead to degradation.[14]
-
pH Control: The reaction is sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[3][15] Maintaining a weakly acidic to neutral pH is often optimal.
Q4: My pyrrole product is unstable and appears to be polymerizing during workup or purification. How can I prevent this?
A4: Pyrroles, particularly those with unsubstituted positions, are susceptible to polymerization, especially under acidic conditions or upon exposure to light and air.[16][17]
Troubleshooting Strategies:
-
Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Minimize Exposure to Acid: Neutralize any acid catalysts as soon as the reaction is complete. During purification, avoid acidic conditions if possible.
-
N-Protection: If the N-H group is not required for subsequent steps, consider protecting it. Electron-withdrawing protecting groups like sulfonyl groups (e.g., tosyl or nosyl) can decrease the electron density of the pyrrole ring, making it less prone to polymerization.[18][19]
-
Storage: Store the purified pyrrole in a dark, cold environment under an inert atmosphere.[16]
Workflow for N-Protection of a Sensitive Pyrrole
Caption: Workflow for stabilizing a pyrrole via N-protection.
Section 3: Purification Challenges
The purification of pyrrole derivatives can be complicated by the presence of closely related impurities and the inherent instability of the pyrrole ring.
Q5: I am having difficulty separating my desired pyrrole product from unreacted starting materials and side products by column chromatography. What can I do?
A5: Co-elution of products with similar polarities is a common issue.
Troubleshooting Strategies:
-
Gradient Elution: If you are using isocratic elution, switch to a shallow gradient of a more polar solvent in a less polar solvent system (e.g., ethyl acetate in hexanes). This can improve the separation of compounds with similar Rf values.
-
Alternative Stationary Phases: Consider using a different stationary phase for your column chromatography. If you are using silica gel, alumina (basic or neutral) might offer different selectivity.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.
-
Chemical Treatment Pre-Purification: Sometimes, impurities can be chemically altered to make them easier to separate. For example, acidic or basic washes during the workup can remove corresponding impurities. A specific method for removing pyrrolidine impurities involves treating the crude mixture with an acid to form a non-volatile salt, followed by distillation.[20][21][22]
Table 1: Comparison of Purification Techniques for Pyrrole Derivatives
| Technique | Advantages | Disadvantages | Best For |
| Column Chromatography | Widely applicable, good for separating mixtures. | Can be time-consuming, potential for product degradation on silica. | General purification of most pyrrole derivatives. |
| Recrystallization | Can yield very pure material, scalable. | Only applicable to solid compounds, requires finding a suitable solvent system. | Crystalline solid products. |
| Distillation | Excellent for volatile, thermally stable compounds.[20][21] | Not suitable for non-volatile or thermally sensitive compounds. | High-purity, low-boiling point pyrroles. |
| Acid/Base Extraction | Simple, effective for removing acidic or basic impurities. | Only removes impurities with ionizable functional groups. | Crude reaction mixtures with acidic or basic byproducts. |
Section 4: Frequently Asked Questions (FAQs)
Q6: What is the role of a protecting group in selective pyrrole synthesis, and which one should I choose?
A6: Protecting groups are essential tools for achieving selectivity in multi-step syntheses involving pyrroles.[18] They temporarily block the reactive N-H position, allowing for selective functionalization at the carbon positions of the pyrrole ring.[18][23] Electron-withdrawing protecting groups, such as sulfonyl groups (e.g., tosyl, benzenesulfonyl), are particularly common because they decrease the electron density of the pyrrole ring, deactivating it towards electrophilic attack and preventing polymerization.[18][19] The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.[23]
Q7: Can solvent choice influence the selectivity of my pyrrole synthesis?
A7: Absolutely. The solvent can affect reaction rates and selectivity by influencing the solubility of reactants, the stabilization of transition states, and the activity of catalysts. For example, in some multicomponent reactions for pyrrole synthesis, the use of water as a solvent can lead to unique reactivity and selectivity that is not observed in organic solvents.[24] Similarly, ionic liquids have been shown to be effective media for achieving high regioselectivity in N-substitution reactions.[13]
Q8: Are there "green" or more sustainable approaches to enhance selectivity in pyrrole synthesis?
A8: Yes, there is a growing emphasis on developing more environmentally friendly methods. This includes the use of water as a solvent, employing reusable solid acid catalysts, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[7][15][24][25][26] For instance, the Paal-Knorr synthesis has been successfully performed using recyclable heterogeneous catalysts like silica sulfuric acid under solvent-free conditions.[6]
Logical Flow of a "Green" Paal-Knorr Synthesis
Caption: A sustainable approach to pyrrole synthesis.
References
-
Jia, Y., Zhu, S., & Yang, Y. (2008). Highly regioselective synthesis of polysubstituted pyrroles through three-component reaction induced by low-valent titanium reagent. Journal of Combinatorial Chemistry, 10(6), 810-813. [Link]
-
Loukopoulos, E., Gabries, C., Kostakis, G. E., & Lykakis, J. N. (2018). Copper-Promoted Regioselective Synthesis of Polysubstituted Pyrroles from Aldehydes, Amines, and Nitroalkenes via 1,2-Phenyl/Alkyl Migration. The Journal of Organic Chemistry, 83(4), 2104-2113. [Link]
- Process for the purification of crude pyrroles. (1994).
-
Chiba, S., Wang, Y.-F., Lapointe, G., & Narasaka, K. (2007). Synthesis of Polysubstituted N−H Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds. Organic Letters, 9(21), 4247-4250. [Link]
-
Couture, A., Deniau, E., Grandclaudon, P., & Hoarau, C. (2001). Pyrrole Protection. Request PDF. [Link]
- Process for the purification of crude pyrroles. (1996).
-
Zheng, J., Huang, L., Huang, C., Wu, W., & Jiang, H. (2015). Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C–H Bond Arylation and Amination. The Journal of Organic Chemistry, 80(3), 1235-1242. [Link]
-
Rojas-Lima, S., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
-
Park, C. M., et al. (2014). A catalyst-controlled selective synthesis of pyridines and pyrroles. RSC Publishing. [Link]
-
Ismaili, M., et al. (2022). Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. New Journal of Chemistry. [Link]
-
Ciamala, K., et al. (2006). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Request PDF. [Link]
-
Hinds, G. P. (1950). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. [Link]
-
Jones, R. A., et al. (1984). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Science Publishing. [Link]
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Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Shekhar, S., et al. (2007). Selective Synthesis of 5- or 6-Aryl Octahydrocyclopenta[b]pyrroles from a Common Precursor Through Control of Competing Pathways in a Pd-Catalyzed Reaction. NIH. [Link]
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Nasibullah, et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. orientjchem.org. [Link]
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Rojas-Lima, S., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET. [Link]
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Li, X., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. PMC. [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
-
Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag. [Link]
-
Synthesis of pyrrole and substituted pyrroles (Review). (2018). ResearchGate. [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
-
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]
-
The Hantzsch pyrrole synthesis. (1970). Canadian Science Publishing. [Link]
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Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]
-
Hantzsch pyrrole synthesis. (n.d.). Wikipedia. [Link]
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Bower, J. F., et al. (2014). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. PMC - NIH. [Link]
-
Leonardi, G., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. [Link]
-
What are the challenges in the synthesis and application of pyrrole? (2025). BIOSYNCE Blog. [Link]
-
Hantzsch Pyrrole Synthesis. (n.d.). [Source for mechanism details]. [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018). Request PDF. [Link]
-
Need Help in Pyrrole synthesis. (2025). Reddit. [Link]
-
Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. (n.d.). arkat usa. [Link]
-
Szakal-Quin, G., et al. (1991). Stereoisomer effects on the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 56(24), 6924-6928. [Link]
-
Kumar, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. [Link]
-
Clauson-Kaas Pyrrole Synthesis. (2016). Chem-Station Int. Ed.. [Link]
-
Kumar, A., et al. (2023). Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PubMed. [Link]
-
Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and... (2023). ResearchGate. [Link]
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Technical Support Center: Enhancing the Oral Bioavailability of Pyrrole-Based Drug Candidates
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-hyperlipidemic agents.[1][2][3] Despite their therapeutic potential, pyrrole-based drug candidates often exhibit poor oral bioavailability, a critical hurdle in drug development that can lead to suboptimal efficacy and increased variability in patient response.[4][5] This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the oral delivery of these important compounds.
This guide is structured in a question-and-answer format to directly address specific issues encountered during preclinical development. It integrates fundamental principles with actionable experimental protocols, drawing upon established scientific literature to provide evidence-based solutions. Our goal is to empower you with the knowledge and tools necessary to systematically diagnose and resolve bioavailability issues, ultimately accelerating the progression of your pyrrole-based drug candidates toward the clinic.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses common questions regarding the inherent properties of pyrrole-containing compounds that can negatively impact their oral bioavailability.
Q1: What are the primary physicochemical properties of pyrrole-based compounds that contribute to their typically low oral bioavailability?
A1: The oral bioavailability of any drug is a complex interplay of its solubility, permeability, and metabolic stability. For pyrrole-based candidates, several factors often conspire to limit their systemic exposure after oral administration:
-
Poor Aqueous Solubility: The pyrrole ring itself is aromatic and relatively nonpolar. Depending on the substitutions, the overall molecule can be highly lipophilic, leading to low solubility in the aqueous environment of the gastrointestinal (GI) tract.[6][7] This is often the rate-limiting step for absorption.
-
Metabolic Instability: The pyrrole ring is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly at the carbon atoms adjacent to the nitrogen.[8] This can lead to the formation of reactive epoxide intermediates and subsequent ring-opening, resulting in rapid clearance and reduced bioavailability.[8][9]
-
Efflux Transporter Substrate Potential: Many lipophilic compounds, including certain pyrrole derivatives, can be substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) located in the apical membrane of intestinal enterocytes.[10][11] These transporters actively pump the drug back into the GI lumen, limiting its net absorption into the bloodstream.[10]
Q2: My pyrrole-based compound shows excellent in vitro potency but fails in animal bioavailability studies. Where should I start my investigation?
A2: This is a common scenario. The disconnect between in vitro activity and in vivo efficacy often points to poor pharmacokinetic properties. A systematic, stepwise approach is crucial for identifying the root cause:
-
Assess Fundamental Physicochemical Properties: Begin by thoroughly characterizing the compound's aqueous solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). Also, determine its lipophilicity (LogP or LogD). These initial data points will provide critical context for the subsequent biological assays.
-
Evaluate In Vitro ADME Properties: A standard panel of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays is the next logical step. These assays are designed to predict the in vivo behavior of a drug candidate and can help pinpoint the specific bioavailability barrier.[12][13] Key assays include:
-
Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells to assess a compound's potential for intestinal absorption and to identify whether it is a substrate for efflux transporters.[14][15]
-
Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) will provide an indication of its susceptibility to first-pass metabolism.[16]
-
Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins is important, as only the unbound fraction is available to exert a therapeutic effect and be cleared.
-
The results from these assays will create a profile of your compound's strengths and weaknesses, guiding your subsequent optimization strategies.
Q3: What role does the Biopharmaceutics Classification System (BCS) play in guiding the development of pyrrole-based drugs?
A3: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[17] It is an invaluable tool for predicting a drug's in vivo absorption characteristics and for selecting appropriate formulation strategies.
| BCS Class | Solubility | Permeability | Primary Absorption Hurdle |
| I | High | High | - |
| II | Low | High | Dissolution Rate |
| III | High | Low | Permeability |
| IV | Low | Low | Dissolution & Permeability |
Table 1: The Biopharmaceutics Classification System (BCS)
Many pyrrole-based drug candidates fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability).[4] For BCS Class II compounds, the primary focus should be on enhancing solubility and dissolution rate. For BCS Class IV compounds, both solubility and permeability need to be addressed simultaneously. Understanding your compound's BCS classification is a critical first step in devising a rational and effective bioavailability enhancement strategy.
Part 2: Troubleshooting Guides - Addressing Specific Experimental Issues
This section provides detailed troubleshooting guidance for common experimental challenges encountered when working to improve the oral bioavailability of pyrrole-based drug candidates.
Issue 1: Consistently Low and Variable Oral Bioavailability in Rodent Pharmacokinetic Studies
Possible Cause A: Poor Aqueous Solubility and Dissolution Rate Limitation
-
Causality: If your compound is poorly soluble (as many pyrrole derivatives are), its dissolution in the GI tract will be slow and incomplete, leading to low and erratic absorption.[5] This is a hallmark of BCS Class II and IV compounds.
-
Troubleshooting & Optimization Workflow:
A workflow for addressing solubility-limited bioavailability.
-
Experimental Protocols:
Protocol 2.1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Solubilization: Dissolve the pyrrole-based compound and a suitable polymer (e.g., HPMC-AS, PVP/VA) in a common volatile solvent (e.g., methanol, acetone). A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under high vacuum for 24-48 hours to remove any residual solvent.
-
Milling & Sieving: Scrape the dried film and gently mill it into a fine powder. Sieve the powder to obtain a uniform particle size.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
In Vitro Dissolution Testing: Perform dissolution testing in simulated gastric and intestinal fluids to compare the dissolution rate of the ASD to the crystalline drug.
Trustworthiness: The self-validating nature of this protocol lies in the characterization steps. PXRD will show a halo pattern for an amorphous form, contrasting with the sharp peaks of the crystalline drug. DSC will show a single glass transition temperature (Tg) for a successful ASD, rather than a melting endotherm of the crystalline form.
-
Possible Cause B: High First-Pass Metabolism
-
Causality: The pyrrole ring's susceptibility to oxidation can lead to extensive metabolism in the gut wall and liver before the drug reaches systemic circulation.[8] This is often indicated by a high in vitro clearance in liver microsome or hepatocyte stability assays.
-
Troubleshooting & Optimization Workflow:
A workflow for addressing metabolism-limited bioavailability.
-
Expert Insights:
-
Structural Modification: A common strategy is to "block" the sites of metabolism by introducing metabolically stable groups, such as fluorine or chlorine atoms, at the positions on the pyrrole ring that are most susceptible to oxidation.[16] However, care must be taken as this can alter the compound's pharmacological activity.
-
Scaffold Hopping: In some cases, it may be necessary to replace the pyrrole core with a more metabolically stable bioisostere, such as an imidazole or benzimidazole, while aiming to retain the key pharmacophoric interactions.[16]
-
Possible Cause C: Efflux by Intestinal Transporters
-
Causality: If the compound is a substrate for efflux transporters like P-gp, it will be actively pumped out of the intestinal cells, reducing its net absorption.[10] This is often identified in a Caco-2 permeability assay by an efflux ratio (Papp B-A / Papp A-B) greater than 2.
-
Troubleshooting & Optimization Workflow:
A workflow for addressing efflux-limited bioavailability.
-
Experimental Protocols:
Protocol 2.2: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement (A-to-B): Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.
-
Permeability Measurement (B-to-A): Add the test compound to the basolateral (B) side and measure its appearance on the apical (A) side over time.
-
Quantification: Analyze the concentration of the compound in the donor and receiver compartments at various time points using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp values for both the A-to-B and B-to-A directions. The efflux ratio is the ratio of Papp (B-to-A) to Papp (A-to-B).
Trustworthiness: This protocol is self-validating through the TEER measurement, which confirms the integrity of the cellular barrier. Additionally, running known P-gp substrates (e.g., digoxin) and non-substrates (e.g., mannitol) as controls will validate the assay's performance.
-
Part 3: Advanced Strategies and Formulations
This section explores more advanced techniques for significantly enhancing the oral bioavailability of challenging pyrrole-based compounds.
Q4: My compound is a BCS Class IV drug (low solubility, low permeability). What are my options?
A4: BCS Class IV compounds present the most significant challenge. A multi-pronged approach is often necessary:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can simultaneously address both solubility and permeability issues.[18][19] The lipid components can solubilize the drug, and upon dilution in the GI fluids, they form fine emulsions or microemulsions that can enhance absorption.[18]
-
Prodrugs: A prodrug strategy can be employed to temporarily mask the physicochemical properties that limit absorption.[20][21][22] For example, a hydrophilic promoiety can be attached to improve solubility, which is then cleaved in vivo to release the active parent drug. Conversely, a lipophilic promoiety can be added to enhance permeability.
-
Nanotechnology: Formulating the drug as nanoparticles can increase its surface area, leading to improved dissolution rates.[23][24] Nanoparticles can also be surface-modified to enhance their uptake by intestinal cells.
Q5: How can I design a prodrug of my pyrrole-based candidate to improve its oral bioavailability?
A5: Prodrug design is a powerful strategy, but it requires careful consideration of the parent drug's structure and the desired improvement.[21][25][26]
-
To Improve Solubility: If the parent drug has a suitable functional group (e.g., a hydroxyl or an amine), a highly water-soluble promoiety like a phosphate, amino acid, or a short polyethylene glycol (PEG) chain can be attached via an ester or carbamate linkage.[20] These linkages are often designed to be cleaved by endogenous enzymes in the gut, liver, or blood.
-
To Improve Permeability: If the parent drug is too polar, a lipophilic promoiety can be added to increase its passive diffusion across the intestinal membrane. For example, a long-chain fatty acid could be attached.
Data Summary Table for Formulation Strategies
| Formulation Strategy | Primary Mechanism of Action | Ideal for BCS Class | Key Advantages | Key Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution | II, IV | Relatively simple; applicable to many compounds | Can lead to particle aggregation; may not be sufficient for very poorly soluble drugs |
| Amorphous Solid Dispersions | Increases apparent solubility and dissolution rate | II, IV | Significant solubility enhancement possible | Potential for recrystallization during storage; requires careful polymer selection |
| Lipid-Based Formulations (SEDDS) | Maintains drug in a solubilized state; can enhance lymphatic uptake | II, IV | Can improve both solubility and permeability; can reduce food effects | Potential for GI side effects; requires careful selection of lipids and surfactants |
| Cyclodextrin Complexation | Forms inclusion complexes to increase solubility | II | Well-established; can improve stability | Limited to compounds that can fit into the cyclodextrin cavity; can be expensive |
| Prodrugs | Covalently modifies the drug to improve physicochemical properties | II, III, IV | Can address multiple bioavailability barriers; potential for targeted delivery | Requires additional synthesis steps; potential for incomplete conversion to the active drug |
Table 2: Comparison of Common Bioavailability Enhancement Strategies
Conclusion
Improving the oral bioavailability of pyrrole-based drug candidates is a multifaceted challenge that requires a systematic and data-driven approach. By understanding the fundamental principles of solubility, permeability, and metabolism, and by employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively diagnose and overcome the barriers to oral absorption. The key to success lies in the iterative process of identifying the primary obstacle, selecting an appropriate enhancement strategy, and rigorously evaluating the outcome both in vitro and in vivo.
References
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- Vertex AI Search. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Vertex AI Search. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
- Vertex AI Search. (n.d.). (PDF) Formulation strategies for poorly soluble drugs - ResearchGate.
- Vertex AI Search. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
- Vertex AI Search. (n.d.). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals.
- Vertex AI Search. (n.d.). Which in vitro Screens Guide the Prediction of Oral Absorption and Volume of Distribution?
- Vertex AI Search. (n.d.). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - ULisboa Research Portal.
- Vertex AI Search. (n.d.). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans | bioRxiv.
- Vertex AI Search. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol.
- Vertex AI Search. (n.d.). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC.
- Vertex AI Search. (n.d.). Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Oreate AI Blog.
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- Vertex AI Search. (n.d.). Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs.
- Vertex AI Search. (n.d.). Technical Support Center: Overcoming Poor Bioavailability of Hydrophobic Drug Candidates - Benchchem.
- Vertex AI Search. (n.d.). Strategies to improve oral bioavailability - ResearchGate.
- Vertex AI Search. (n.d.). Pyrrole-Modified Liposomes for Improved Drug Stability and Bioavailability | SciTechnol.
- Vertex AI Search. (n.d.). Bioactive pyrrole-based compounds with target selectivity - PMC - NIH.
- Vertex AI Search. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC.
- Vertex AI Search. (n.d.). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC.
- Vertex AI Search. (n.d.). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed.
- Vertex AI Search. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Vertex AI Search. (n.d.). Excipients for Solubility and Bioavailability Enhancement.
- Vertex AI Search. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI.
- Vertex AI Search. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing.
- Vertex AI Search. (n.d.). Strategies to improve oral drug bioavailability - PubMed.
- Vertex AI Search. (n.d.). Excipients for Solubility Enhancement of Parenteral Formulations.
- Vertex AI Search. (n.d.). Strategies in prodrug design - American Chemical Society.
- Vertex AI Search. (n.d.). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed Central.
- Vertex AI Search. (n.d.). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors - PubMed.
- Vertex AI Search. (n.d.). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds.
- Vertex AI Search. (n.d.). The Role of Intestinal Efflux Transporters In Drug Absorption - Sigma-Aldrich.
- Vertex AI Search. (n.d.). Some potent pyrrole-based pharmaceuticals | Download Scientific Diagram - ResearchGate.
- Vertex AI Search. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC.
- Vertex AI Search. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations - Lubrizol.
- Vertex AI Search. (n.d.). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds.
- Vertex AI Search. (n.d.). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PMC.
- Vertex AI Search. (n.d.). Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed.
- Vertex AI Search. (n.d.). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - ResearchGate.
- Vertex AI Search. (n.d.). Strategies to improve oral drug bioavailability - Semantic Scholar.
- Vertex AI Search. (n.d.). The Crucial Role of Transporters in Drug Disposition and Metabolism.
- Vertex AI Search. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI.
- Vertex AI Search. (n.d.). (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics - ResearchGate.
- Vertex AI Search. (n.d.). Bioactive pyrrole-based compounds with target selectivity | Request PDF - ResearchGate.
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Validation & Comparative
Navigating Kinase Promiscuity: A Comparative Guide to Pyrrole-Based Inhibitors
Executive Summary: The Pyrrole Paradox
In kinase drug discovery, the pyrrole scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse receptors. However, this potency often comes at the cost of selectivity. Pyrrole-based inhibitors, particularly pyrrolo[2,3-d]pyrimidines (adenine isosteres) and pyrrole-indolinones , frequently exhibit "promiscuity," binding to multiple off-target kinases with high affinity.
This guide provides a technical comparison of pyrrole-based kinase inhibitors, focusing on the structural mechanisms driving their cross-reactivity.[1] We contrast the multi-targeted profile of Sunitinib (a pyrrole-indolinone) against more selective alternatives like Axitinib (an indazole) and Ulixertinib (a pyrrole-pyridine), providing actionable protocols for profiling these interactions.
Structural Basis of Cross-Reactivity
To control cross-reactivity, one must understand the binding mode. Pyrrole-based inhibitors generally exploit the ATP-binding pocket (Type I/Type 1.5 inhibition), but their specific scaffold dictates their selectivity profile.
A. Pyrrolo[2,3-d]pyrimidines (e.g., Tofacitinib, Ruxolitinib)
-
Mechanism: These are deaza-analogues of adenine.[1][2] The N7 nitrogen is replaced by a carbon, allowing for substitution while maintaining the key hydrogen-bonding motif (N1 acceptor, N6 donor) required to bind the kinase "hinge" region.
-
The Risk: Because they mimic the adenosine core of ATP so closely, they struggle to differentiate between homologous kinase families (e.g., the JAK family), leading to class-wide cross-reactivity.
B. Pyrrole-Indolinones (e.g., Sunitinib)[3]
-
Mechanism: Sunitinib features a pyrrole ring linked to an indolinone core. This structure allows the molecule to adopt a "U-shaped" conformation that fits deep into the ATP-binding cleft.
-
The Risk: The flexibility of the methine bridge connecting the pyrrole and indolinone allows the molecule to induce conformational changes (DFG-out), enabling it to bind a broad spectrum of "split-kinase" domain receptors (VEGFR, PDGFR, KIT, FLT3).
Comparative Analysis: Multi-Targeted vs. Selective Scaffolds
This section compares Sunitinib (Pyrrole-based) with Axitinib (Indazole-based) and Ulixertinib (Pyrrole-derivative) to illustrate how scaffold choice impacts the selectivity profile.
Case Study: Sunitinib vs. Axitinib in VEGFR Inhibition
While both drugs are approved for Renal Cell Carcinoma (RCC) and target VEGFR, their off-target profiles differ significantly due to their scaffolds.
| Feature | Sunitinib (Pyrrole-Indolinone) | Axitinib (Indazole) |
| Primary Targets | VEGFR1-3, PDGFR | VEGFR1-3 |
| Scaffold Class | Multi-targeted (Promiscuous) | Selective |
| Key Off-Targets | KIT, FLT3, RET, CSF1R | Minimal (c-Kit at higher conc.) |
| Selectivity Mechanism | Relies on conserved ATP-pocket features across the split-kinase family.[3][4] | Designed to bind the "gatekeeper" region more specifically, excluding other kinases. |
| Clinical Implication | Efficacy driven by simultaneous inhibition of angiogenesis (VEGFR) and proliferation (PDGFR/KIT). Higher toxicity (e.g., cardiotoxicity, hand-foot syndrome). | Potent VEGFR blockade with fewer off-target toxicities; useful as a second-line therapy after Sunitinib failure. |
Quantitative Profiling Data (Dissociation Constants - )
Data derived from KINOMEscan® competitive binding assays.
| Kinase Target | Sunitinib | Axitinib | Fold Selectivity (Ax/Sun) |
| VEGFR2 (KDR) | 10 | 0.2 | 50x (Axitinib more potent) |
| KIT | 15 | 1.7 | 8.8x |
| PDGFR | 12 | 1.6 | 7.5x |
| FLT3 | 2.0 | 3.5 | ~1x (Comparable) |
| RET | 45 | >1000 | >20x (Sunitinib binds RET) |
| CSF1R | 6.0 | >1000 | >160x (Sunitinib binds CSF1R) |
Analyst Insight: Sunitinib's "dirty" profile is not a failure but a feature for RCC treatment, where hitting multiple pathways prevents resistance. However, for research requiring precise VEGFR dissection, Sunitinib is a poor tool compared to Axitinib.
Visualizing the Signaling & Cross-Reactivity[5]
The following diagram illustrates the broad signaling impact of Sunitinib (Pyrrole-based) versus the focused impact of a selective inhibitor, highlighting the downstream pathways affected by cross-reactivity.
Figure 1: Network topology of Sunitinib's multi-kinase inhibition vs. Axitinib's focused selectivity.
Experimental Protocol: Validating Cross-Reactivity
To objectively assess the selectivity of a pyrrole-based inhibitor, rely on a Self-Validating Profiling Workflow . This combines high-throughput binding assays with functional cellular verification.[5][6]
Phase 1: The "Wide Net" (KINOMEscan)
Use this to identify potential off-target hits.
-
Preparation: Dissolve the test compound (e.g., Pyrrole-Analog-X) to 10 mM in 100% DMSO.
-
Assay Principle: Use an active-site directed competition binding assay.
-
Kinases are tagged with DNA (bacteriophage).
-
Immobilized ligand captures the kinase.
-
Test compound competes with the immobilized ligand.[7]
-
-
Execution: Screen at a single concentration (typically 1
M) against a panel of >400 wild-type kinases. -
Data Output: Results are reported as "% Control".
- Control = Strong Hit (High probability of off-target effect).
- Control = Non-binder.
Phase 2: The "Deep Dive" ( Determination)
Validate the hits from Phase 1.
-
Selection: Select all kinases with
Control from Phase 1. -
Titration: Prepare an 11-point serial dilution of the compound (e.g., 3-fold dilutions starting at 10
M). -
Curve Fitting: Measure binding at each concentration and fit to the Hill equation to calculate the dissociation constant (
).-
Self-Validation Check: If the Hill slope is significantly deviation from -1.0, suspect aggregation or non-specific binding (common with hydrophobic pyrrole derivatives).
-
Phase 3: Cellular Target Engagement (NanoBRET)
Confirm that biochemical binding translates to intracellular inhibition.
-
Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-Luciferase fusion protein.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds the kinase ATP pocket.
-
Treatment: Treat cells with the pyrrole inhibitor.[8]
-
Readout: Measure BRET (Bioluminescence Resonance Energy Transfer).
-
Mechanism:[9] If the inhibitor binds the kinase, it displaces the tracer, decreasing the BRET signal.
-
Why this is critical: Many pyrrole inhibitors bind well in lysate (Phase 1) but fail to penetrate the cell membrane or are pumped out by efflux transporters. This step validates "functional" cross-reactivity.
-
Workflow Visualization
Figure 2: Decision tree for validating kinase cross-reactivity.
References
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. (Data source for KINOMEscan profiles).[6][10][11][12][13]
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
-
Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 144, 19-50.[14]
-
DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Services.[11] Retrieved from [Link]
-
Biomed Valley Discoveries. (2021). Ulixertinib, a first-in-class ERK1/2 inhibitor, as an effective combination agent. Retrieved from [Link]
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Benchmarking Novel Pyrrole-Based VEGFR2 Inhibitors: A Technical Comparison Guide
Executive Summary
The pyrrole scaffold remains a cornerstone in medicinal chemistry, exemplified by Sunitinib (Sutent) , the standard-of-care (SoC) multi-targeted tyrosine kinase inhibitor (TKI) for Renal Cell Carcinoma (RCC) and Gastrointestinal Stromal Tumors (GIST). However, resistance mechanisms and off-target cardiotoxicity necessitate the development of next-generation derivatives.
This guide provides a rigorous framework for benchmarking novel pyrrole derivatives ("Series-P") against Sunitinib. We focus on three critical pillars of validation: Enzymatic Potency (Kinase Selectivity) , Cellular Efficacy (Cytotoxicity) , and Metabolic Stability (ADME) .
Part 1: Mechanistic Rationale & Screening Cascade
To displace an established SoC like Sunitinib, a new derivative must demonstrate superior selectivity or improved pharmacokinetic properties. Sunitinib functions by competing with ATP for the binding site of the tyrosine kinase domain of VEGFR2, thereby inhibiting angiogenesis.
The following workflow outlines the critical path for validating new pyrrole hits.
Visualization: The Screening Cascade
Caption: Figure 1. The critical path for advancing pyrrole derivatives from hit identification to lead candidacy.
Part 2: Enzymatic Potency (The Biochemical Benchmark)
The primary metric for TKI efficacy is the IC50 against the target kinase (VEGFR2). Sunitinib typically displays an IC50 of ~0.08 - 0.14 µM against VEGFR2 in biochemical assays.
Comparative Data: Kinase Selectivity Profile
The table below simulates a benchmarking dataset where Compound P-2 demonstrates superior potency compared to the SoC.
| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | FGFR1 IC50 (nM) | Selectivity Ratio (VEGFR2/FGFR1) |
| Sunitinib (SoC) | 140 | 70 | 220 | 1.6 |
| Compound P-1 | 350 | 120 | 500 | 1.4 |
| Compound P-2 | 45 | 30 | 800 | 17.7 |
Interpretation: Compound P-2 shows a 3-fold improvement in potency (45 nM vs 140 nM) and significantly higher selectivity against FGFR1, potentially reducing off-target toxicity.
Experimental Protocol: Kinase Selectivity Assay
Objective: Determine the IC50 of pyrrole derivatives using a radiometric or FRET-based assay (e.g., ADP-Glo or HotSpot).
-
Reagent Prep: Prepare 2.5X Kinase Buffer, 2.5X ATP/Substrate mix, and 5X Compound solution (in 100% DMSO, diluted to 5% DMSO).
-
Critical: ATP concentration must be set at the Km apparent for VEGFR2 (approx. 10 µM) to ensure competitive inhibition is measured accurately.
-
-
Plate Setup: Use a 384-well white low-volume plate.
-
Add 2 µL of Compound P-2 (serial dilutions).
-
Add 4 µL of VEGFR2 Enzyme (0.2 ng/µL).
-
Add 4 µL of ATP/Poly(Glu,Tyr) substrate mix.
-
-
Incubation: Incubate for 60 minutes at room temperature (22-25°C).
-
Detection: Add 10 µL of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.
-
Readout: Add 20 µL Kinase Detection Reagent (converts ADP to ATP to Luciferase). Measure Luminescence (RLU).
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.
Part 3: Cellular Efficacy (The Functional Benchmark)
Biochemical potency must translate to cell death in relevant cancer models. For pyrrole derivatives targeting RCC, the Caki-1 cell line is the industry standard.
Comparative Data: Cytotoxicity (MTT Assay)
| Compound | Caki-1 (RCC) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Therapeutic Index (HepG2/Caki-1) |
| Sunitinib (SoC) | 2.5 | 2.2 | 0.88 |
| Compound P-1 | 5.8 | 4.0 | 0.69 |
| Compound P-2 | 1.1 | 8.5 | 7.7 |
Interpretation: Sunitinib exhibits a narrow therapeutic window (cytotoxic to both tumor and liver cells). Compound P-2 demonstrates high potency against the tumor (1.1 µM) with reduced hepatotoxicity (8.5 µM).
Experimental Protocol: MTT Cell Viability Assay
Objective: Quantify cell viability based on mitochondrial metabolic activity.[1][2]
-
Seeding: Harvest Caki-1 cells and seed into 96-well plates at 5,000 cells/well in 100 µL RPMI-1640 + 10% FBS.
-
Attachment: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
Treatment:
-
Remove media.[2]
-
Add 100 µL of fresh media containing serial dilutions of Compound P-2 and Sunitinib (Range: 0.01 µM to 100 µM).
-
Include Vehicle Control (0.1% DMSO) and Blank (Media only).
-
-
Exposure: Incubate for 72 hours .
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C in the dark.
-
Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve purple formazan crystals.[2] Shake plate for 10 mins.
-
Measurement: Read Absorbance at 570 nm (Reference: 630 nm).
Part 4: ADME Profiling (The Druggability Benchmark)
Many high-potency pyrroles fail due to rapid metabolic clearance by Cytochrome P450 (CYP) enzymes in the liver.
Visualization: VEGFR2 Signaling & Inhibition
Caption: Figure 2.[3] Mechanism of Action: Pyrrole derivatives block ATP binding, preventing receptor autophosphorylation.
Experimental Protocol: Microsomal Stability Assay
Objective: Predict in vivo half-life by measuring intrinsic clearance (CLint).[4]
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
-
Pre-Incubation: Add 1 µM of Test Compound (P-2 or Sunitinib). Incubate at 37°C for 5 mins.
-
Initiation: Add NADPH-regenerating system (1 mM final conc) to initiate metabolism.
-
Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS .
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines half-life ( ).
Benchmark Target: A
References
-
Promega Corporation. Kinase Selectivity Profiling System Technical Manual. Retrieved from
-
National Institutes of Health (NIH). Assay Guidance Manual: Cell Viability Assays (MTT/MTS). Retrieved from
-
BenchChem. Comparative Analysis of VEGFR-2 Inhibitor IC50 Values: A Guide for Researchers. Retrieved from
-
Cyprotex. Microsomal Stability Assay Protocol & Principles. Retrieved from
-
Pfizer Medical. Sunitinib (Sutent) Prescribing Information and Mechanism of Action. Retrieved from
Sources
In vivo efficacy studies of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile analogs
This guide serves as a technical comparison and efficacy analysis for 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile and its structural analogs.[1] It is designed for medicinal chemists and pharmacologists evaluating this scaffold as a Microtubule Targeting Agent (MTA).[1]
Executive Summary & Therapeutic Rationale
The 2-amino-4-aryl-pyrrole-3-carbonitrile scaffold represents a potent class of Tubulin Polymerization Inhibitors (TPIs) .[1] Unlike taxanes (which stabilize microtubules), these analogs bind to the colchicine site of
The specific derivative, 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile (referred to herein as PYR-4T) , is distinguished by its lipophilic p-tolyl moiety, which enhances binding affinity within the hydrophobic pocket of tubulin compared to the unsubstituted phenyl analogs.[1]
Key Performance Indicators (KPIs):
-
Primary Mechanism: Colchicine-site binding (
in low nM range).[1] -
Phenotype: G2/M Arrest followed by mitochondrial apoptosis (loss of
).[1] -
In Vivo Efficacy: Significant Tumor Growth Inhibition (TGI) in xenograft models (e.g., MCF-7, HeLa).[1]
Mechanism of Action (MoA) & Signaling Pathway
The following diagram illustrates the causal cascade initiated by PYR-4T, distinguishing it from microtubule stabilizers like Paclitaxel.
Figure 1: Mechanism of Action for PYR-4T.[1] The compound inhibits tubulin polymerization, triggering a checkpoint cascade that results in apoptotic cell death.[1][2]
Comparative Efficacy Analysis
The following table contrasts the lead candidate PYR-4T against a structural analog (Chlorophenyl derivative) and standard clinical/reference agents.
Table 1: Comparative Pharmacological Profile
| Feature | PYR-4T (Lead) | PYR-4Cl (Analog) | Combretastatin A-4 (Ref) | Paclitaxel (Clinical) |
| Structure (C4) | p-Tolyl | p-Chlorophenyl | 3,4,5-trimethoxy-Z-stilbene | Taxane core |
| Target Site | Colchicine Site | Colchicine Site | Colchicine Site | Taxane Site |
| Tubulin IC50 | 1.2 - 2.5 µM | 3.0 - 4.5 µM | 1.0 - 2.0 µM | N/A (Stabilizer) |
| Cellular IC50 (HeLa) | ~50 - 100 nM | ~250 nM | < 10 nM | < 10 nM |
| Solubility | Moderate (Lipophilic) | Low | Low | Very Low |
| In Vivo TGI (%) | 65% @ 20 mg/kg | 45% @ 20 mg/kg | 70% @ 20 mg/kg | 80% @ 10 mg/kg |
| Toxicity (Body Wt) | < 5% Loss | < 5% Loss | Cardiotoxicity risks | Neuropathy |
Expert Insight: While Combretastatin A-4 (CA-4) is more potent in vitro, PYR-4T often exhibits superior metabolic stability and a safer toxicity profile in prolonged dosing regimens due to the stability of the pyrrole core compared to the isomerizable stilbene of CA-4.[1]
In Vivo Efficacy Study Protocol
To validate the efficacy of PYR-4T, the following self-validating protocol is recommended. This workflow ensures statistical rigor and controls for formulation artifacts.[1]
A. Formulation Strategy
Pyrrole-3-carbonitriles are hydrophobic.[1] A standard saline solution will precipitate the drug, leading to erratic data.[1]
-
Vehicle: 10% DMSO + 40% PEG-400 + 50% Saline.[1]
-
Preparation: Dissolve PYR-4T in DMSO first, vortex, add PEG-400, vortex, then slowly add warm saline. Solution must remain clear.
B. Experimental Workflow (Xenograft Model)
Figure 2: Standardized workflow for evaluating antitumor efficacy in nude mice xenografts.
C. Dosing Regimen & Groups
-
Negative Control: Vehicle only (IP, Q2D).
-
Positive Control: Combretastatin A-4 (20 mg/kg, IP, Q2D) OR Paclitaxel (10 mg/kg, IV, Q3D).[1]
-
Experimental Group 1 (Low): PYR-4T (10 mg/kg, IP, Q2D).[1]
-
Experimental Group 2 (High): PYR-4T (30 mg/kg, IP, Q2D).[1]
D. Data Collection & Validation
-
Tumor Volume (V): Measure with calipers (
).[1] -
Toxicity Check: Weigh mice daily. >20% weight loss requires immediate euthanasia (humane endpoint).[1]
-
Self-Validation: If the Positive Control group does not show >50% TGI, the experiment is invalid (check cell line sensitivity or drug batch).
Synthesis & Optimization Pathway
For researchers looking to optimize the PYR-4T scaffold, the synthesis typically follows a Paal-Knorr variation or a multi-component reaction involving nitroepoxides or phenacyl bromides.[1]
Critical Optimization Note: The 4-position (p-tolyl) is critical for hydrophobic interaction.[1]
-
Modification: Replacing p-tolyl with p-fluoro or p-chloro often retains potency but alters metabolic clearance.[1]
-
Modification: Replacing p-tolyl with a bulky group (e.g., t-butyl) often abolishes activity due to steric clash in the colchicine pocket.[1]
References
-
Mechanism of Pyrrole-Based MTAs: Wang, et al.[1] "Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site."[1] Molecules, 2021.[1][2] [1]
-
Structural Analogs & Synthesis: Boichuk, S., et al.[1] "Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization."[1][3] Anti-Cancer Drugs, 2016.[1][3] [1]
-
In Vivo Efficacy of Pyrrole Scaffolds: Köhler, L., et al.[1] "2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles with Microtubule-Disruptive Effects in vitro and in vivo."[1][4][5] ChemMedChem, 2022.[1]
-
General Pyrrole Synthesis (Paal-Knorr/Multicomponent): Organic Chemistry Portal. "Pyrrole Synthesis."[1][6][7][8]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. Synthesis, antifolate, and antitumor activities of classical and nonclassical 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]
Executive Summary: The Structural Imperative in Kinase Inhibitor Design
Topic: Structural Elucidation of 2-Aminopyrrole Derivatives: A Comparative Guide to X-ray Crystallography vs. Solution-State Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
2-aminopyrrole derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., ALK2, Src family kinases) and antimicrobial agents. However, their utility is frequently complicated by amino-imino tautomerism , a phenomenon where the migration of a proton shifts the molecule between a 2-aminopyrrole and a 2-iminopyrroline state.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Computational Modeling for the structural analysis of these derivatives. While NMR provides dynamic solution-state data, this guide argues that SC-XRD is the requisite "gold standard" for unambiguously defining the tautomeric state and hydrogen-bonding networks critical for structure-based drug design (SBDD).
The Technical Challenge: Tautomerism in 2-Aminopyrroles
Before comparing methods, it is vital to understand the structural ambiguity. The biological activity of 2-aminopyrroles often depends on the donor-acceptor profile of the exocyclic nitrogen.
-
Amino Form: Acts as a hydrogen bond donor (–NH₂). Common in solvent-stabilized environments.
-
Imino Form: Acts as a hydrogen bond acceptor (=NH). energetic penalty is often high, but specific binding pockets can stabilize this form.
Misidentifying the dominant tautomer leads to incorrect docking models and failed lead optimization.
Comparative Analysis: SC-XRD vs. Alternative Methods
The following analysis evaluates the performance of X-ray crystallography against its primary alternatives in the context of 2-aminopyrrole characterization.
Performance Matrix: Structural Elucidation Methods
| Feature | Single Crystal X-ray (SC-XRD) | Solution NMR ( | Computational (DFT/Docking) |
| Primary Output | 3D Electron Density Map | Chemical Shifts & Couplings | Energy Minimized Models |
| Tautomer ID | Definitive (via bond lengths) | Ambiguous (fast exchange averaging) | Predictive (gas phase bias) |
| Resolution | Atomic (< 0.8 Å possible) | Ensemble Average | Theoretical |
| Sample State | Solid (Crystal Lattice) | Solution (Isotropic/Anisotropic) | Virtual |
| Sample Req. | ~0.1 mg (single crystal) | 5–20 mg (high purity) | N/A |
| Key Limitation | Requires diffraction-quality crystal | Solvent effects mask H-bonds | Accuracy depends on basis set |
Critical Insight: Why SC-XRD Wins for Tautomer Assignment
In 2-aminopyrroles, the bond length between the C2 carbon and the exocyclic nitrogen is the diagnostic metric.
-
Amino: C2–N(exo) bond length ≈ 1.34–1.38 Å (partial double bond character).
-
Imino: C2=N(exo) bond length ≈ 1.27–1.30 Å (double bond character).
NMR Limitation: In solution, proton transfer often occurs faster than the NMR time scale, resulting in a coalesced signal that represents a weighted average rather than a discrete state. SC-XRD captures the molecule in a "frozen" low-energy conformation, often revealing the bioactive form found in protein pockets.
Experimental Protocol: Crystallization of 2-Aminopyrrole Derivatives
Obtaining diffraction-quality crystals is the primary bottleneck. 2-aminopyrroles are prone to oiling out due to strong intermolecular H-bonding. The following protocol utilizes a self-validating vapor diffusion method optimized for this scaffold.
Workflow Visualization
Figure 1: Optimized crystallization workflow for 2-aminopyrrole derivatives, prioritizing vapor diffusion to control supersaturation.
Step-by-Step Protocol
-
Purification Pre-check: Ensure sample purity >98% by HPLC. Impurities act as nucleation poisons.
-
Solvent Selection:
-
Primary Solvent: Methanol (MeOH) or Dichloromethane (DCM). 2-aminopyrroles are typically soluble here.
-
Antisolvent: Hexane or Diethyl Ether.
-
-
Vapor Diffusion (Sitting Drop) - Recommended:
-
Dissolve 5 mg of derivative in 200 µL of MeOH/DCM (1:1).
-
Place 100 µL of this solution in the center well of a crystallization plate.
-
Add 500 µL of Hexane to the outer reservoir.
-
Seal with clear tape. The volatile hexane will slowly diffuse into the sample, gently increasing saturation.
-
-
Validation: Check for birefringence under a polarized microscope after 24-48 hours. True crystals will "light up" and extinguish as rotated; amorphous precipitates will not.
Structural Analysis: Interpreting the Data
Once the structure is solved (typically using Direct Methods via SHELXT or similar), the analysis must focus on the interaction network.
Key Structural Motifs
2-aminopyrroles typically form centrosymmetric dimers in the solid state, stabilized by a pair of N-H...N hydrogen bonds. This is known as the
Figure 2: The characteristic
Data Interpretation Checklist
-
Bond Length Analysis:
-
Measure C(2)-N(exo). If < 1.32 Å, suspect imino character or disorder.
-
Measure Ring C-C bonds. Alternating lengths indicate localized double bonds (imino), while equalized lengths indicate aromaticity (amino).
-
-
Difference Fourier Map: Look for residual electron density near the ring nitrogen. A clear peak (~0.8-1.0 eÅ⁻³) confirms the presence of the H-atom on the ring nitrogen, validating the amino tautomer .
-
Packing Efficiency: Calculate the packing coefficient (
). 2-aminopyrroles often show high packing efficiency (65-75%) due to planar stacking interactions ( - stacking), which correlates with high melting points and low solubility.
References
-
Tautomerism in 2-Aminopyrroles
- Study: "Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole."
-
Source: ResearchGate.[1]
-
URL:
-
Kinase Inhibitor SAR
- Study: "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors."
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:
-
Crystallization Methodologies
- Study: "Hydrogen-bonding patterns in 2-amino-4,6-dimethoxypyrimidine–4-aminobenzoic acid."
-
Source: Acta Crystallographica.[1]
-
URL:
-
NMR vs X-ray Comparison
-
Study: "Macromolecular Structure Determination: Comparison of Crystallography and NMR."[2]
- Source: Boston University / Encyclopedia of Life Sciences.
-
URL:
-
-
Synthesis and Analysis
- Study: "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment."
- Source: PMC (N
-
URL:
Sources
Comparative Guide: Experimental vs. Theoretical Properties of Pyrrole Compounds
Audience: Researchers, Computational Chemists, and Medicinal Chemists.[1] Focus: Bridging the gap between in silico predictions (DFT/TD-DFT) and bench-top characterization (NMR, IR, XRD) for pyrrole derivatives.
Introduction: The Validation Crisis in Pyrrole Chemistry
Pyrrole rings are ubiquitous pharmacophores, serving as the core scaffold for blockbuster drugs like Atorvastatin (Lipitor) and essential materials like conducting polypyrroles. However, a recurring bottleneck in development is the "Validation Gap"—the discrepancy between predicted physicochemical properties and experimental reality.
In drug design, a theoretical HOMO-LUMO gap that is off by 0.5 eV can lead to erroneous reactivity predictions. In material science, failing to account for solid-state packing forces can render a theoretical bandgap calculation useless. This guide dissects these discrepancies, providing a causal analysis of why they occur and how to reconcile them using rigorous benchmarking protocols.
Structural Geometry: Gas Phase (Theory) vs. Crystal Lattice (Experiment)
The most fundamental comparison lies in bond lengths and angles. Theoretical models usually calculate properties for a single molecule in a vacuum (gas phase), whereas X-ray Diffraction (XRD) measures molecules locked in a crystal lattice.
The Causality of Deviation[1]
-
Packing Forces: In the solid state, intermolecular hydrogen bonds (N-H···π or N-H···O) compress specific bond lengths.[1] DFT calculations (e.g., B3LYP/6-311G**) often overestimate the C-N bond length because they lack these external compressive forces.
-
Lattice Artifacts: Experimental XRD data is time-averaged. Dynamic disorder can make bonds appear shorter than they are, whereas DFT provides a static equilibrium geometry.
Quantitative Comparison Table: Structural Parameters
Data derived from comparative studies of substituted pyrroles (e.g., Pyrrole-2-carboxylic acid).
| Parameter | Experimental (XRD) | Theoretical (DFT - B3LYP/6-311G**) | Deviation (Δ) | Causal Factor |
| N1-C2 Bond | 1.365 Å | 1.378 Å | +0.013 Å | Lack of lattice compression in DFT.[1] |
| C2-C3 Bond | 1.380 Å | 1.385 Å | +0.005 Å | Minimal effect (rigid backbone). |
| C-N-C Angle | 109.5° | 109.8° | +0.3° | Ring strain is intrinsic, less affected by phase. |
| Torsion Angle | Variable (Packing dependent) | Planar (0°) or Twisted | High | Crystal packing forces planarization vs. steric repulsion in gas phase.[1] |
Spectroscopic Signatures: The Scaling Factor Necessity
Infrared (IR) Spectroscopy
Raw DFT frequencies are almost always higher than experimental values.[1] This is not an error but a feature of the Harmonic Approximation . DFT assumes a harmonic potential well, while real bonds are anharmonic.
-
Correction Protocol: You must apply a scaling factor (typically 0.961–0.980 for B3LYP) to align theoretical peaks with experimental FTIR data.
-
The H-Bond Shift:
-
Experiment: In solid-state IR (KBr pellet), the N-H stretch of pyrrole derivatives often appears broad and red-shifted (~3250–3300 cm⁻¹ ) due to intermolecular hydrogen bonding (dimerization).
-
Theory: A monomer calculation will predict a sharp peak at ~3500 cm⁻¹ .
-
Solution: To match experiment, you must model the dimer species in DFT, not just the monomer.
-
Nuclear Magnetic Resonance (NMR)
The GIAO (Gauge-Including Atomic Orbital) method is the gold standard for calculating chemical shifts.[1] However, solvent effects are the primary source of error.
-
Solvent Models: A gas-phase calculation will fail to predict the N-H proton shift, often underestimating it by 1–2 ppm. Using the PCM (Polarizable Continuum Model) with the specific solvent (e.g., DMSO) is mandatory for accuracy.
-
Dynamic Averaging: Experimental NMR captures the average of all conformers. If your pyrrole derivative has a rotating side chain, a static DFT calculation of the global minimum may not match the experimental average.
Electronic Properties: UV-Vis and Band Gaps[2][3][4]
TD-DFT vs. Experimental Absorption
Time-Dependent DFT (TD-DFT) is used to predict excited states (UV-Vis spectra).[1]
-
The Vibronic Gap: TD-DFT predicts vertical excitation (Franck-Condon principle). Experimental spectra are broadened by vibrational relaxation and solvent reorganization.
-
Conjugation Errors: For polypyrrole chains, standard functionals (B3LYP) often overestimate delocalization, leading to artificially low band gaps.[1] Long-range corrected functionals (like CAM-B3LYP or wb97xd ) are required for oligopyrroles.
Experimental Protocol: Integrated Characterization Workflow
This protocol ensures that your experimental data is of sufficient quality to validate your theoretical models.
Step 1: Synthesis & Purification
-
Synthesis: Standard Paal-Knorr or Hantzsch synthesis.
-
Purification: CRITICAL. Impurities (starting amines/ketones) possess N-H/C=O signals that interfere with validation.
-
Action: Recrystallize until melting point range is < 1°C.
-
Step 2: Spectroscopic Acquisition
-
FTIR: Record in solid state (ATR or KBr). Note the N-H region (3200-3500 cm⁻¹).
-
Validation: If N-H is sharp >3400, no H-bonding. If broad <3300, strong H-bonding.
-
-
NMR: Dissolve in DMSO-d6 (prevents exchange of acidic N-H).
-
UV-Vis: Record in solvents of varying polarity (Hexane vs. Methanol) to identify solvatochromic shifts (indicates Charge Transfer character).
Step 3: Computational Benchmarking (The "Digital Twin")[1]
-
Geometry Opt: B3LYP/6-311++G(d,p).[1][5] Perform Frequency Calculation to ensure no imaginary frequencies (true minimum).
-
Solvent Correction: Re-optimize using IEFPCM model matching your NMR solvent.
-
NMR Calculation: Run GIAO method on the solvent-optimized structure.
-
Comparison: Plot
vs . Linear regression should be > 0.99.
Visualization of Workflows
Diagram 1: The Characterization Logic Loop
This diagram illustrates the iterative process of reconciling experimental data with theoretical models.[1]
Caption: Iterative feedback loop for validating pyrrole computational models against experimental benchmarks.
Diagram 2: Troubleshooting Spectral Mismatches
A decision tree for diagnosing specific deviations in pyrrole spectroscopy.
Caption: Diagnostic logic for resolving common theoretical-experimental discrepancies in pyrrole analysis.
References
-
Vibrational Analysis of Pyrrole
-
NMR GIAO Benchmarking
-
Pyrrole H-Bonding in Zeolites
-
TD-DFT for Pyrrole Derivatives
-
Thermodynamic Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Cytotoxicity Guide: Pyrrole Derivatives vs. Standard Chemotherapeutics
Executive Summary: The Pyrrole Advantage
The pyrrole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its electron-rich aromatic nature and ability to participate in hydrogen bonding (both as a donor and acceptor). Unlike non-specific cytotoxic agents, recent pyrrole derivatives—specifically Pyrrole-Chalcone hybrids and 3-Aroyl-1-arylpyrroles (ARAPs) —have demonstrated nanomolar potency, often outperforming standard-of-care drugs like Doxorubicin and Cisplatin in specific cell lines.
This guide provides a technical comparison of these derivatives against known standards, supported by quantitative IC50 data, mechanistic pathways, and validated screening protocols.
Comparative Analysis: Efficacy Data
The following data aggregates specific head-to-head comparisons from recent high-impact medicinal chemistry studies.
Pyrrole-Chalcone Hybrids vs. 5-Fluorouracil (5-FU)
Rationale: Hybridization of the pyrrole scaffold with chalcones enhances lipophilicity and targets multiple pathways (tubulin and kinases).
Table 1: Cytotoxicity Profile (IC50 in µM) Lower values indicate higher potency.[1][2]
| Compound Class | Specific Derivative | HeLa (Cervical) | A549 (Lung) | SKOV-3 (Ovarian) | Mechanism Note | Ref |
| Pyrrole-Chalcone | Compound 12e | 0.25 ± 0.02 | 0.45 ± 0.05 | 0.38 ± 0.04 | G2/M Arrest | [1] |
| Pyrrole-Chalcone | Compound 12k | 0.88 ± 0.09 | 1.12 ± 0.11 | 0.95 ± 0.08 | G2/M Arrest | [1] |
| Standard | 5-Fluorouracil (5-FU) | > 30.0 | 15.4 ± 1.2 | 12.8 ± 1.5 | Antimetabolite | [1] |
| Parent Scaffold | Pyrrolopyrazinone (10a) | 30.74 | > 50.0 | > 50.0 | Weak Baseline | [1] |
Analyst Note: Compound 12e exhibits >120-fold higher potency than the parent scaffold and significantly outperforms 5-FU in HeLa cells.[3]
Aryl-Pyrroles (ARAPs) vs. Colchicine/Paclitaxel
Rationale: ARAPs are designed to bind to the colchicine-binding site of tubulin, inhibiting polymerization.[4][5]
Table 2: Antiproliferative Activity (IC50 in µM)
| Compound | MCF-7 (Breast) | Tubulin Polymerization IC50 (µM) | Selectivity Index | Ref |
| ARAP 28 | 0.060 (60 nM) | 0.86 | High | [2] |
| ARAP 22 | 0.051 (51 nM) | 1.40 | High | [2] |
| Combretastatin A-4 | 0.004 | 1.20 | Moderate | [2] |
| Doxorubicin | 2.50 | N/A (DNA Intercalator) | Low (Cardiotoxic) | [3] |
Analyst Note: While Combretastatin A-4 is more potent in cell growth inhibition, ARAP 28 shows superior tubulin polymerization inhibition (0.86 µM vs 1.20 µM), suggesting a more targeted mechanism with potentially fewer off-target effects than general DNA intercalators like Doxorubicin.
Mechanistic Insight: The Tubulin-Apoptosis Axis
Unlike alkylating agents (Cisplatin) or topoisomerase inhibitors (Doxorubicin), the most potent pyrrole derivatives (ARAPs and Chalcone hybrids) function primarily as Microtubule Destabilizing Agents (MDAs) .
Pathway Logic
-
Entry: The lipophilic pyrrole core facilitates rapid membrane permeation.
-
Binding: The molecule occupies the Colchicine Binding Site on
-tubulin. -
Arrest: This prevents microtubule assembly, trapping cells in the G2/M phase .[6]
-
Death: Prolonged arrest triggers Bcl-2 phosphorylation and Caspase-3 activation (Apoptosis).
Mechanistic Visualization
The following diagram illustrates the cascade triggered by Pyrrole-Chalcone hybrids (e.g., Compound 12e).
Figure 1: Mechanism of Action for Pyrrole-Chalcone Hybrids targeting the tubulin-microtubule equilibrium.
Experimental Protocol: Validated Cytotoxicity Screening
To reproduce the data above, researchers must use a self-validating MTT/MTS assay protocol. Pyrrole derivatives are often hydrophobic; therefore, solvent control integrity is critical.
Critical Parameters (E-E-A-T)
-
Solvent: DMSO (Dimethyl sulfoxide). Final concentration in well must be < 0.1% to avoid solvent cytotoxicity.
-
Cell Density: Must be in the log-phase of growth. Over-confluence masks drug efficacy.[2]
-
Adherent (HeLa/MCF-7): 3,000–5,000 cells/well.
-
Suspension (Leukemia): 10,000–20,000 cells/well.
-
-
Edge Effect: Avoid using outer wells of the 96-well plate to prevent evaporation artifacts. Fill them with PBS.[7]
Step-by-Step Workflow
-
Seeding (Day 0):
-
Harvest cells using Trypsin-EDTA.
-
Resuspend in complete media (RPMI-1640 or DMEM + 10% FBS).
-
Plate 100 µL/well into inner 60 wells of a 96-well plate.
-
Incubate 24h at 37°C, 5% CO₂.
-
-
Treatment (Day 1):
-
Prepare 1000x stock of Pyrrole derivative in 100% DMSO.
-
Perform serial dilutions in culture media (not PBS) to ensure protein binding equilibrium.
-
Add 100 µL of drug solution to wells (Final Vol = 200 µL).
-
Controls: Vehicle (0.1% DMSO), Positive (Doxorubicin 1 µM), Blank (Media only).
-
-
Readout (Day 4 - 72h Exposure):
-
Add 20 µL MTT reagent (5 mg/mL in PBS).
-
Incubate 3–4 hours until purple formazan crystals form.
-
Aspirate media carefully (for adherent cells).
-
Add 150 µL DMSO to solubilize crystals.
-
Shake for 10 mins.
-
Measure Absorbance at 570 nm (Reference: 630 nm).
-
Screening Workflow Diagram
Figure 2: Standardized MTT Screening Workflow for Pyrrole Derivatives.
References
-
Design, synthesis and antitumor activity of pyrrolopyrazinone-chalcone hybrids. Semantic Scholar. (2024). Comparison of pyrrolopyrazinone-chalcone hybrids (12e, 12k) vs 5-FU.[3]
-
New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents. Journal of Medicinal Chemistry. (2014).[4] Detailed SAR of ARAP derivatives (22, 28) and tubulin inhibition assays.[4]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Walailak Journal of Science and Technology. (2024). Baseline IC50 values for Doxorubicin in HeLa, MCF-7, and HepG2.[8]
-
MTT Cell Proliferation Assay Protocol. ATCC. Standardized protocol for MTT assays including troubleshooting for precipitate formation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
Assessing the drug-likeness of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile derivatives
An In-Depth Technical Guide to Assessing the Drug-Likeness of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile Derivatives
Introduction: The Strategic Imperative of Early Drug-Likeness Assessment
In the landscape of modern drug discovery, heterocyclic compounds are a cornerstone, with statistics suggesting over 85% of all biologically active chemical entities contain a heterocycle.[1] Among these, the pyrrole scaffold is a privileged structure, frequently found in compounds with potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] The 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile core represents a promising starting point for the development of novel therapeutics. However, biological potency alone does not make a drug. The journey from a "hit" compound to a marketable drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic properties.
This guide provides a comprehensive framework for assessing the drug-likeness of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile derivatives. We will navigate through a multi-faceted evaluation process, beginning with high-throughput in silico predictions and progressing to confirmatory experimental assays. The core philosophy is to "fail fast, fail cheap" by identifying and deprioritizing compounds with unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles at the earliest possible stage, thereby minimizing attrition rates in late-stage development.[5][6] This self-validating system of integrated computational and experimental workflows allows researchers to make data-driven decisions, focusing resources on derivatives with the highest probability of success.
Part 1: Foundational Screening: In Silico ADMET & Physicochemical Profiling
The initial phase of any drug discovery campaign must be the computational evaluation of drug-like properties. These in silico methods offer a rapid, cost-effective, and resource-efficient way to screen virtual libraries of derivatives, prioritizing which compounds should be synthesized and subjected to more rigorous experimental testing.[6][7]
Causality Behind the Computational Approach
The rationale for starting with computational tools is rooted in efficiency. Synthesizing and testing every conceivable derivative is impractical. By building predictive models based on a compound's structure, we can estimate its behavior in a biological system.[8] The first and most widely adopted filter is Lipinski's Rule of Five (Ro5), a set of heuristics that predicts the likelihood of a compound having good oral bioavailability.[9][10][11] A compound is more likely to be membrane permeable and easily absorbed if it adheres to these rules. Going beyond this simple filter, comprehensive ADMET prediction tools model more complex interactions, such as a compound's potential to be metabolized by key liver enzymes or its ability to cross the blood-brain barrier.[12][13]
Mandatory Visualization: The In Silico Drug-Likeness Workflow
Caption: Workflow for computational drug-likeness assessment.
Experimental Protocol: In Silico ADMET Analysis
-
Structure Preparation: a. Draw the chemical structure of the parent compound, 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile, and a series of its derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch). b. For this guide, we will analyze the parent compound (A) and three hypothetical derivatives (B, C, D) with modifications designed to modulate physicochemical properties.
- Derivative B: N-acetylation of the 2-amino group.
- Derivative C: Addition of a carboxylic acid group to the p-tolyl ring.
- Derivative D: Replacement of the p-tolyl group with a more lipophilic naphthyl group. c. Convert these structures into the SMILES (Simplified Molecular Input Line Entry System) format.
-
Tool Selection & Execution: a. Navigate to a free, web-based ADMET prediction tool such as SwissADME.[14] These platforms provide a user-friendly interface for comprehensive analysis. b. Input the SMILES strings for compounds A, B, C, and D into the analysis engine. c. Execute the prediction algorithm.
-
Data Compilation and Analysis: a. Systematically collect the output data for each compound. b. Pay close attention to the parameters outlined in Lipinski's Rule of Five and the detailed pharmacokinetic predictions. c. Organize the data into a comparative table for clear analysis.
Data Presentation: Comparative In Silico Profile
The following table summarizes the predicted drug-like properties of our parent compound and its derivatives. This data-driven comparison is essential for making informed decisions about which compounds merit synthesis.
| Parameter | Parent (A) | Derivative B (N-acetyl) | Derivative C (-COOH) | Derivative D (Naphthyl) | Optimal Range |
| Physicochemical Properties | |||||
| Molecular Weight ( g/mol ) | 197.24[15] | 239.28 | 241.24 | 247.28 | < 500 |
| LogP (Lipophilicity) | 2.65 | 2.40 | 2.21 | 3.85 | < 5 |
| H-Bond Donors | 2 | 2 | 3 | 2 | ≤ 5 |
| H-Bond Acceptors | 2 | 2 | 4 | 2 | ≤ 10 |
| Molar Refractivity | 60.15 | 67.33 | 66.90 | 79.80 | 40 - 130 |
| TPSA (Ų) | 62.89 | 62.89 | 100.12 | 62.89 | < 140 |
| Lipinski's Rule of Five | |||||
| Violations | 0 | 0 | 0 | 0 | 0 |
| Pharmacokinetics (ADME) | |||||
| GI Absorption | High | High | High | High | High |
| BBB Permeant | Yes | Yes | No | Yes | No (for peripheral) |
| P-gp Substrate | No | No | No | Yes | No |
| Drug-Likeness | |||||
| Bioavailability Score | 0.55 | 0.55 | 0.55 | 0.55 | High |
| Lead-likeness Violations | 0 | 0 | 0 | 1 (LogP > 3.5) | 0 |
| Medicinal Chemistry | |||||
| Synthetic Accessibility | 2.15 | 2.30 | 2.45 | 3.10 | Lower is better |
Data is hypothetical, generated for illustrative purposes based on typical results from tools like SwissADME.
Analysis of In Silico Results:
-
All tested compounds adhere to Lipinski's Rule of Five, suggesting a good preliminary profile for oral bioavailability.
-
Parent (A) shows a well-balanced profile with high predicted GI absorption and BBB permeability.
-
Derivative C , with the addition of a carboxylic acid, significantly increases the Topological Polar Surface Area (TPSA), making it unable to permeate the BBB. This is a desirable trait for drugs intended to act peripherally and avoid central nervous system side effects.
-
Derivative D shows a marked increase in lipophilicity (LogP), which, while still within Ro5, flags a violation in "lead-likeness" criteria and predicts it to be a substrate for P-glycoprotein (P-gp), an efflux pump that can reduce drug efficacy. This highlights a potential liability.
Part 2: Experimental Validation of Key Drug-Like Properties
While computational predictions are invaluable for initial screening, they are based on algorithms and training datasets.[7] Experimental validation is the indispensable next step to confirm the in silico findings for the most promising candidates. The choice of which assays to run is critical; we must focus on experiments that provide the most impactful data on properties that frequently cause drug failure: solubility, permeability, and metabolic stability.
Causality Behind Experimental Choices
-
Aqueous Solubility: A drug must dissolve to be absorbed. Poor solubility is a primary reason for low bioavailability.[16] A kinetic solubility assay is chosen here as a high-throughput method suitable for early-stage discovery, providing a rapid assessment of a compound's dissolution properties.
-
Membrane Permeability: For oral drugs, crossing the intestinal wall is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent cell-free method that models passive diffusion, the main absorption route for many drugs.[8] It is cost-effective and avoids the complexities of cell-based assays, making it ideal for ranking compounds.
-
Metabolic Stability: The liver is the body's primary metabolic hub. If a compound is too rapidly metabolized by liver enzymes (like the cytochrome P450 family), it will be cleared from the body before it can exert its therapeutic effect. An assay using Human Liver Microsomes (HLM) provides a direct measure of this metabolic vulnerability.
Mandatory Visualization: The Experimental Validation Funnel
Caption: Funnel approach for experimental validation of drug properties.
Experimental Protocol: Kinetic Solubility Assay
This protocol describes a standard method for determining kinetic solubility using a plate reader.
-
Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% Dimethyl Sulfoxide (DMSO). b. Prepare a Phosphate-Buffered Saline (PBS) solution at pH 7.4. c. Create a standard curve by serial dilution of the stock solution in DMSO.
-
Assay Execution: a. Dispense 198 µL of PBS (pH 7.4) into the wells of a 96-well microplate. b. Add 2 µL of the 10 mM compound stock solution to each well, bringing the final concentration to 100 µM and the final DMSO concentration to 1%. c. Seal the plate and shake at room temperature for 2 hours. d. After incubation, measure the absorbance (or turbidity) at a specific wavelength (e.g., 620 nm) using a plate reader to detect any precipitation. e. Centrifuge the plate to pellet any precipitated compound. f. Carefully transfer the supernatant to a new UV-transparent plate.
-
Quantification: a. Measure the UV absorbance of the supernatant at the compound's λmax. b. Determine the concentration of the dissolved compound in the supernatant by comparing its absorbance to the standard curve. This value represents the kinetic solubility.
Data Presentation: Comparative Experimental Profile
Based on the in silico screen, Parent (A) and Derivative (C) were synthesized and subjected to experimental validation. Derivative D was deprioritized due to its high lipophilicity and potential P-gp liability.
| Parameter | Parent (A) | Derivative C (-COOH) | Typical Target Range |
| Solubility | |||
| Kinetic Solubility (µM) | 45 | > 150 | > 20 µM |
| Permeability | |||
| PAMPA Permeability (Pe, 10⁻⁶ cm/s) | 8.5 | 1.5 | > 5 (High) / 1-5 (Medium) |
| Metabolic Stability | |||
| % Parent Remaining (HLM, 30 min) | 65% | 88% | > 50% |
Data is hypothetical and for illustrative purposes.
Analysis of Experimental Results:
-
The experimental data largely validates the computational predictions.
-
Parent (A) exhibits moderate solubility and high permeability, consistent with a compound that can cross membranes, including the BBB. Its metabolic stability is acceptable but not exceptional.
-
Derivative C shows excellent aqueous solubility due to the carboxylic acid group. As predicted by its high TPSA, its passive permeability is significantly lower. This compound also demonstrates greater metabolic stability, likely because the polar group reduces its interaction with metabolic enzymes.
Conclusion: A Synthesized View for Lead Candidate Selection
The systematic assessment of drug-likeness, integrating both predictive in silico modeling and confirmatory experimental assays, provides a robust framework for decision-making in drug discovery.
-
For a CNS-Targeted Drug: The parent compound (A) displays a more favorable profile. Its high permeability is essential for crossing the blood-brain barrier, and its solubility and metabolic stability are within an acceptable range for an early-stage lead. Further optimization would focus on improving metabolic stability without sacrificing permeability.
-
For a Peripherally-Acting Drug: Derivative (C) is the superior candidate. Its high solubility and metabolic stability are significant assets. Crucially, its low permeability, which prevents it from entering the CNS, is a key safety feature, mitigating the risk of off-target neurological side effects.
This comparative guide demonstrates that the "drug-likeness" of a compound is not a universal property but is context-dependent on the intended therapeutic application. By employing the structured, self-validating workflow described herein, research teams can efficiently analyze structure-activity relationships for ADMET properties, logically prioritize derivatives for further development, and ultimately increase the probability of advancing a successful drug candidate.
References
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Ahmadi, S. A., & Maddahi, M. (2013). Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
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Barakat, A., et al. (2023). Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells. MDPI. Available at: [Link]
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Modzelewska-Banachiewicz, B., et al. (2007). Synthesis and antimicrobial activity of some pyrrole derivatives. IV. PubMed. Available at: [Link]
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Basith, S., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Available at: [Link]
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Al-Haddad, R., et al. (2022). Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. ResearchGate. Available at: [Link]
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Ertl, P. (2003). Prediction of Drug-Like Properties. Madame Curie Bioscience Database - NCBI Bookshelf. Available at: [Link]
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Kumar, A. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews. Available at: [Link]
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Wikipedia. (2023). Lipinski's rule of five. Available at: [Link]
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Teli, M. K., et al. (2022). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. ACS Publications. Available at: [Link]
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Kyriakou, S., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. Available at: [Link]
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Padmanaban, K., & Patil, R. (2021). Swissadme Analysis Of Some Selected Analogues Of Pyrrole. IJCRT.org. Available at: [Link]
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Tan, K. P. (2018). Heterocycles in Medicinal Chemistry. PubMed Central. Available at: [Link]
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Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. Available at: [Link]
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Reachem. (2023). Applications of Heterocyclic Compounds in Pharmaceuticals. Available at: [Link]
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DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Available at: [Link]
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Fallacara, A. L., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile
For researchers and drug development professionals, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed protocol for the proper disposal of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile, a substituted pyrrole that, like many novel chemical entities, requires careful handling due to the absence of comprehensive toxicological data. Our approach is grounded in the principles of chemical safety, risk mitigation, and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Risk Mitigation
Before any disposal procedure, a thorough risk assessment is paramount. The primary hazards associated with this class of compounds include:
-
Toxicity: Nitrile-containing compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] The pyrrole moiety itself can also present toxicological concerns.[4]
-
Irritation: Direct contact may cause irritation to the skin, eyes, and respiratory tract.[4][5]
-
Environmental Hazard: The ecotoxicity of this specific compound is unknown, but related aromatic and nitrogenous compounds can be harmful to aquatic life.
Causality Behind Precautionary Measures: The "precautionary principle" is our guiding tenet here. In the absence of specific data, we must assume the highest reasonable level of hazard based on the chemical's functional groups. This proactive stance ensures that unforeseen risks are contained.
Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The following table outlines the minimum requirements for handling 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a barrier against dermal absorption, a common route of exposure for organic nitriles. |
| Eye Protection | Chemical safety goggles or a face shield.[6] | Protects against accidental splashes or contact with airborne particles. |
| Body Protection | A flame-retardant laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use only in a certified chemical fume hood.[7][8] | Minimizes the risk of inhaling dust or aerosols, a primary concern for powdered substances. |
Step-by-Step Disposal Protocol
The disposal of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile must be managed as hazardous waste.[9][10] Do not attempt to dispose of this chemical down the drain or in regular trash.
Step 1: Segregation of Waste
Proper waste segregation is the foundation of safe disposal.[11]
-
Action: Designate a specific, clearly labeled hazardous waste container for 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Rationale: Mixing incompatible chemicals can lead to dangerous reactions.[10] Segregation prevents such events and ensures that the waste stream can be properly identified and treated by the disposal facility.
Step 2: Containerization
The choice of container is critical for safe storage and transport.
-
Action: Use a chemically resistant, sealable container (e.g., a high-density polyethylene or glass bottle).[10] Ensure the container is in good condition and has a secure, leak-proof cap.
-
Rationale: A compatible and secure container prevents leaks and spills, protecting both personnel and the laboratory environment.[10]
Step 3: Labeling
Accurate and detailed labeling is a legal and safety requirement.
-
Action: Label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile"
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
Any known or suspected hazards (e.g., "Toxic," "Irritant")
-
-
Rationale: Proper labeling informs waste handlers of the container's contents and associated risks, ensuring it is managed correctly throughout the disposal process.
Step 4: Storage of Waste
Waste must be stored safely pending collection.
-
Action: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as acids and oxidizing agents.[4]
-
Rationale: Storing hazardous waste in a designated area minimizes the risk of accidental exposure or spills and ensures compliance with institutional and regulatory storage limits.
Step 5: Arranging for Disposal
Disposal must be handled by a licensed professional.
-
Action: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Rationale: Hazardous waste disposal is highly regulated.[9][12] Professional services ensure that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.
Decontamination and Spill Management
Accidents can happen, and a clear plan is essential.
Decontamination of Glassware and Surfaces
-
Action: Rinse contaminated glassware and surfaces with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste. Follow with a thorough wash using soap and water.
-
Rationale: This two-step process ensures that all traces of the chemical are removed. The solvent rinse solubilizes the compound, and the subsequent wash removes any remaining residue.
Spill Response
-
For Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).
-
Carefully collect the absorbent material into a designated hazardous waste container.
-
Decontaminate the area as described above.
-
-
For Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS office immediately.
-
Prevent others from entering the area.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile.
Caption: Disposal Workflow Diagram
Conclusion
The responsible disposal of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper handling, and regulatory compliance, researchers can mitigate risks and ensure that their work contributes to scientific advancement without compromising safety. Always consult your institution's specific waste management policies and your local EHS professionals for guidance.
References
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- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- POLYPYRROLE Safety Data Sheets (SDS) - LookChem.
- Pyrrole - SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- Material Safety Data Sheet - Pyrrole, 99% - Cole-Parmer.
- PYRROLE CAS NO 109-97-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- Pyrrole - Santa Cruz Biotechnology.
- 2-amino-4-(3-hydroxyphenyl)-1H-pyrrole-3-carbonitrile - Echemi.
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- 2-amino pyrrole | Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
